molecular formula C3H7Cl2NO B1315284 Methyl 2-chloroacetimidate hydrochloride CAS No. 70737-12-1

Methyl 2-chloroacetimidate hydrochloride

Cat. No.: B1315284
CAS No.: 70737-12-1
M. Wt: 144 g/mol
InChI Key: ZPKRTCMWHONHLA-UHFFFAOYSA-N
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Description

Methyl 2-chloroacetimidate hydrochloride is a useful research compound. Its molecular formula is C3H7Cl2NO and its molecular weight is 144 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-chloroethanimidate;hydrochloride
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InChI

InChI=1S/C3H6ClNO.ClH/c1-6-3(5)2-4;/h5H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKRTCMWHONHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506709
Record name Methyl 2-chloroethanimidate--hydrogen chloride (1/1)
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Molecular Weight

144.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70737-12-1
Record name Methyl 2-chloroethanimidate--hydrogen chloride (1/1)
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Record name 70737-12-1
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-Chloroacetimidate Hydrochloride (CAS No. 70737-12-1)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of methyl 2-chloroacetimidate hydrochloride, a versatile reagent in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, reactivity, and key applications of this compound, with a focus on the underlying chemical principles and practical methodologies.

Introduction: A Versatile Building Block

This compound, with the CAS number 70737-12-1, is a valuable synthetic intermediate. It belongs to the class of imidate hydrochlorides, which are known for their utility in constructing a variety of important organic molecules, including heterocycles and amidines. The presence of the chloroacetyl group and the imidate functionality makes it a reactive and adaptable building block in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 70737-12-1[1]
Molecular Formula C₃H₆ClNO · HCl[1]
Molecular Weight 144.00 g/mol [1]
Appearance Solid[1]
Melting Point 77-82 °C[1]
Storage Temperature -20°C[1]

Safety Information:

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

Synthesis and Characterization

The primary method for the synthesis of imidate hydrochlorides is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. In the case of this compound, the reaction proceeds between chloroacetonitrile and methanol in the presence of anhydrous hydrogen chloride.

The Pinner Reaction: A Mechanistic Overview

The Pinner reaction is a classic and reliable method for the preparation of imidate salts. The generally accepted mechanism involves the following key steps:

G cluster_0 Pinner Reaction Mechanism Nitrile R-C≡N Protonated_Nitrile [R-C≡N-H]+ Nitrile->Protonated_Nitrile Protonation by HCl Alcohol R'-OH HCl H-Cl Imidate_HCl [R-C(OR')=NH2]+ Cl- Protonated_Nitrile->Imidate_HCl Nucleophilic attack by R'-OH G cluster_1 Amidine Synthesis Imidate_HCl [ClCH2C(OCH3)=NH2]+ Cl- Tetrahedral_Intermediate Tetrahedral Intermediate Imidate_HCl->Tetrahedral_Intermediate + Amine Amine R1R2NH Amidine [ClCH2C(NR1R2)=NH2]+ Tetrahedral_Intermediate->Amidine - Methanol Methanol CH3OH

General mechanism for amidine formation.

The amine acts as a nucleophile, attacking the electrophilic carbon of the imidate. The resulting tetrahedral intermediate then eliminates methanol to form the corresponding amidine salt. This reaction is often carried out in the presence of a base to neutralize the hydrochloride salt and liberate the free amine for reaction.

Synthesis of Heterocycles

This compound is a key building block for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are prevalent in many biologically active molecules.

Benzothiazoles are a class of heterocyclic compounds with a wide range of pharmaceutical applications. One synthetic route to 2-substituted benzothiazoles involves the reaction of an imidate with 2-aminothiophenol. The reaction likely proceeds through the initial formation of an amidine, followed by an intramolecular cyclization with the elimination of a small molecule.

G cluster_2 Benzothiazole Synthesis Imidate Methyl 2-chloroacetimidate Amidine_Intermediate Amidine Intermediate Imidate->Amidine_Intermediate + 2-Aminothiophenol Aminothiophenol 2-Aminothiophenol Benzothiazole 2-(Chloromethyl)benzothiazole Amidine_Intermediate->Benzothiazole Intramolecular Cyclization

Proposed pathway for benzothiazole synthesis.
Application in the Synthesis of Chiral Ligands

This compound serves as a reactant in the modular synthesis of chiral homo- and heterotrisoxazolines. These molecules are valuable as chiral ligands in asymmetric catalysis, for example, in the asymmetrical Michael addition of indole to benzylidenemalonate. The imidate functionality is crucial for constructing the oxazoline rings in a controlled manner.

Role in Drug Development and Agrochemicals

While specific examples of marketed drugs that directly use this compound in their synthesis are not prominently disclosed in the public domain, its utility as an intermediate for drug-like scaffolds is evident. Its application in forming substituted amidines and heterocycles like benzothiazoles and oxadiazoles makes it a valuable tool for medicinal chemists. These structural motifs are present in a wide array of therapeutic agents, including kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Furthermore, the chloroacetimidate moiety is found in precursors to certain agrochemicals. The reactivity of this functional group allows for the introduction of various substituents, enabling the fine-tuning of the biological activity of the final product.

Conclusion

This compound is a highly reactive and versatile synthetic intermediate with significant potential in organic synthesis. Its ability to readily form amidines and serve as a precursor to a variety of heterocyclic systems makes it a valuable tool for the construction of complex molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis, reactivity, and handling of this reagent is essential for leveraging its full potential in the creation of novel and impactful chemical entities. As with any reactive chemical, adherence to strict safety protocols is imperative for its use in the laboratory.

References

Sources

reactivity of methyl 2-chloroacetimidate hydrochloride with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of Methyl 2-Chloroacetimidate Hydrochloride with Nucleophiles

Abstract

This compound is a versatile and highly reactive bifunctional reagent pivotal in modern organic synthesis. Derived from the Pinner reaction of chloroacetonitrile and methanol, this compound possesses two distinct electrophilic centers: the imidate carbon and the α-chloro carbon.[1][2] This dual reactivity allows for a wide range of transformations, making it a valuable building block for constructing complex molecular architectures, particularly nitrogen- and sulfur-containing heterocycles.[3][4] This guide provides a detailed exploration of the reactivity of this compound with common classes of nucleophiles—namely nitrogen, sulfur, and oxygen nucleophiles. We will dissect the underlying reaction mechanisms, provide field-proven experimental protocols, and illustrate its application in synthetic workflows, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.

Introduction: The Pinner Salt as a Synthetic Linchpin

This compound, often referred to as a Pinner salt, is the product of the acid-catalyzed addition of methanol to chloroacetonitrile.[2] The hydrochloride form ensures stability and enhances the electrophilicity of the imidate carbon. Its structure uniquely combines the reactivity of an imidate with that of an α-chloro carbonyl equivalent, presenting two distinct sites for nucleophilic attack. This bifunctionality is the cornerstone of its synthetic utility.

The imidate functional group can be conceptualized as a masked amide with a highly activated carbonyl-like carbon.[3] The protonated nitrogen atom in the hydrochloride salt further withdraws electron density, making this carbon exceptionally susceptible to attack by even weak nucleophiles. Simultaneously, the C-Cl bond is a classic site for SN2 displacement. This combination allows for either sequential or, in the case of dinucleophiles, concerted reactions to forge new C-N, C-S, and C-O bonds, often culminating in intramolecular cyclizations to form heterocyclic scaffolds.[5][6]

Figure 1: Reactive sites of the title compound.

Reactions with Nitrogen Nucleophiles: Gateway to Amidines

The reaction of this compound with primary and secondary amines is a robust and highly efficient method for the synthesis of substituted 2-chloroacetamidines.[7] Amidines are prevalent structural motifs in medicinal chemistry and serve as versatile precursors for more complex nitrogen-containing heterocycles.[8]

Mechanism of Amidine Formation

The reaction proceeds via a two-step addition-elimination mechanism. First, the amine nucleophile attacks the electrophilic imidate carbon. This step typically requires the neutralization of the hydrochloride salt to free the amine's lone pair for nucleophilic attack. This can be accomplished by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or by using at least two equivalents of the amine nucleophile itself, with the second equivalent acting as the base.

Following the initial nucleophilic addition, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate involves the elimination of methanol, a stable leaving group, to yield the protonated amidine product. A final deprotonation step by a base affords the neutral 2-chloroacetamidine.

G start Methyl 2-Chloroacetimidate + R-NH₂ (2 equiv.) step1 Nucleophilic Attack on Imidate Carbon start->step1 intermediate Tetrahedral Intermediate step1->intermediate step2 Elimination of Methanol (CH₃OH) intermediate->step2 product 2-Chloroacetamidine Product step2->product

Figure 2: Workflow for amidine synthesis.
Experimental Protocol: Synthesis of N-Phenyl-2-chloroacetamidine
  • Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or ethanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add aniline (2.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl to remove excess aniline, followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-phenyl-2-chloroacetamidine.

Data Summary: Reactivity with N-Nucleophiles
NucleophileStoichiometryTypical SolventTemperatureProductKey Considerations
Primary Amines2.1 - 2.5 eqEthanol, DCM, THF0 °C to RTN-Substituted AmidineExcess amine acts as a base. Reaction is generally fast.
Secondary Amines2.1 - 2.5 eqEthanol, ACNRT to 40 °CN,N-Disubstituted AmidineCan be slower than with primary amines due to sterics.
Hydrazines1.1 eq + BaseMethanol, EthanolRTAmidrazoneA non-nucleophilic base is preferred to avoid side reactions.
Anilines2.2 eqDCM, EthanolRTN-Aryl AmidineGenerally good reactivity, though electron-withdrawing groups on the aniline can slow the reaction.[7]

Reactions with Sulfur Nucleophiles: Accessing Thioimidates and Thiazolines

Thiols are highly potent nucleophiles and react readily with this compound.[9] The reaction can proceed at either of the two electrophilic sites, leading to a variety of products depending on the reaction conditions and the structure of the thiol.

Mechanistic Pathways
  • Attack at the Imidate Carbon: The most common pathway involves the nucleophilic attack of the thiolate (formed in situ with a base) on the imidate carbon. Similar to the reaction with amines, this results in the elimination of methanol to form a methyl 2-chloroacetimidothioate (a thioimidate).

  • Attack at the α-Chloro Carbon (SN2): Alternatively, the thiolate can displace the chloride ion via an SN2 reaction. This pathway is generally less favored for the imidate salt but can become competitive under certain conditions.

  • Intramolecular Cyclization: When a nucleophile containing a thiol group (e.g., cysteine, 2-mercaptoethylamine) is used, the initial product of attack at the imidate can undergo a subsequent intramolecular SN2 reaction, where the newly formed nitrogen attacks the chloro-substituted carbon to form five-membered heterocyclic rings like thiazolines.[5] This is a powerful strategy in heterocyclic synthesis.

G cluster_main Reaction with Thiols cluster_cyclization For Dinucleophiles (e.g., HS-CH₂-CH₂-NH₂) start Methyl 2-Chloroacetimidate + R-SH + Base path1_node Path A: Attack at Imidate Carbon start->path1_node path2_node Path B: S_N2 at C-Cl start->path2_node product1 Thioimidate Intermediate path1_node->product1 cyclization Intramolecular S_N2 Cyclization product1->cyclization product2 S-Alkylated Imidate path2_node->product2 heterocycle Thiazoline Product cyclization->heterocycle

Figure 3: Reaction pathways with sulfur nucleophiles.
Experimental Protocol: Synthesis of 2-(Chloromethyl)-4,5-dihydrothiazole
  • Setup: Dissolve this compound (1.0 eq) in methanol (0.5 M). In a separate flask, prepare a solution of 2-mercaptoethylamine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in methanol.

  • Reaction: Add the imidate solution to the amine/base solution at room temperature and stir for 12 hours. The reaction involves initial formation of the amidine followed by intramolecular cyclization.

  • Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by vacuum distillation or column chromatography to yield the thiazoline product.

Reactions with Oxygen Nucleophiles: Hydrolysis and Ester Formation

Oxygen nucleophiles, such as water and alcohols, are generally less reactive towards the imidate carbon than their nitrogen or sulfur counterparts.[10][11] However, under appropriate conditions, they can readily participate in reactions.

Mechanistic Considerations
  • Hydrolysis: The presence of water, particularly under acidic or basic conditions, leads to the hydrolysis of the imidate to the corresponding ester, methyl 2-chloroacetate.[2] This is often an undesired side reaction, necessitating the use of anhydrous conditions for most other transformations. The mechanism is analogous to imine hydrolysis.

  • Alcoholysis/Trans-imidatation: Reaction with an excess of another alcohol (R'-OH) can lead to an equilibrium exchange of the methoxy group for an R'-O group, forming a new imidate. This is effectively a trans-esterification equivalent for imidates.

  • Orthoester Formation: In the presence of excess alcohol and a strong acid catalyst, the Pinner salt can react further with the alcohol to form a stable orthoester.[2]

Experimental Protocol: Controlled Hydrolysis to Methyl 2-chloroacetate
  • Setup: Dissolve this compound (1.0 eq) in a mixture of acetone and water (1:1 v/v).

  • Reaction: Add a catalytic amount of hydrochloric acid (e.g., 3-4 drops of concentrated HCl) and stir the mixture at room temperature for 2 hours.

  • Workup: Neutralize the solution with solid sodium bicarbonate until effervescence ceases. Extract the mixture three times with diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation to yield methyl 2-chloroacetate.

Data Summary: Reactivity with O-Nucleophiles
NucleophileConditionsProductKey Considerations
WaterAcidic or BasicMethyl 2-chloroacetateA common side reaction. Requires anhydrous conditions to avoid.[2]
Alcohols (R'OH)Excess R'OH, AcidMethyl 2-chloroacetate / R'-imidateCan lead to ester formation or exchange of the alkoxy group.
Alkoxides (R'O⁻)Anhydrous, Aprotic SolventNew Imidate / OrthoesterStronger nucleophile than alcohol, can promote trans-imidatation.

Conclusion

This compound stands out as a uniquely versatile reagent in organic synthesis. Its dual electrophilic nature provides a predictable and controllable platform for reacting with a wide array of nucleophiles. The high reactivity towards N- and S-nucleophiles makes it an exceptional precursor for amidines, thioimidates, and, crucially, for the construction of important heterocyclic systems like thiazolines and imidazoles through intramolecular cyclization pathways. While reactions with O-nucleophiles are less common, the propensity for hydrolysis underscores the critical need for anhydrous conditions when other transformations are desired. Understanding these distinct reactivity patterns empowers chemists to design efficient and elegant synthetic routes for applications in drug discovery, materials science, and beyond.

References

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Organic Syntheses Procedure. (n.d.). 3. Organic Syntheses.
  • Sigma-Aldrich. (n.d.).
  • ACS Publications. (n.d.).
  • Diaba, F. (2018). Chloroacetamides: Versatile intermediates for the synthesis of nitrogen heterocycles using radical and non-radical processes. Longdom Publishing.
  • RSC Publishing. (n.d.). Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry.
  • Lindley, H. (1959). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. SciSpace.
  • Chemistry LibreTexts. (2023, August 14). 9.7: Reactions of Alcohols (CHM 223). Chemistry LibreTexts.
  • ResearchGate. (2025, October 18). Synthetic Routes to Imidates and Their Applications in Organic Transformation: Recent Progress | Request PDF.
  • National Institutes of Health. (2024, January 5). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. NIH.
  • Boukthir, M., & Chabchouba, F. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research & Reviews: Journal of Chemistry.
  • NROChemistry. (n.d.). Pinner Reaction. NROChemistry.
  • Chemistry LibreTexts. (2024, April 3). 17.6 Reactions of Alcohols. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Pinner reaction. Wikipedia.

Sources

Unlocking the Synthetic Potential of the Imidate Functional Group: A Guide to Understanding and Harnessing the Electrophilicity of the Imidate Carbon

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidate functional group, characterized by the R-C(=NR')OR'' structure, represents a versatile and powerful synthon in modern organic chemistry. Its unique electronic nature, which balances features of both esters and imines, confers a distinct reactivity profile that is of paramount importance in the synthesis of pharmaceuticals and complex molecular architectures.[1][2] Central to this reactivity is the inherent electrophilicity of the imidate carbon. Understanding the factors that govern this electrophilicity and the methods to modulate it is crucial for any researcher aiming to exploit imidates in synthetic design. This guide provides a deep dive into the core principles of imidate carbon electrophilicity, supported by mechanistic insights, field-proven experimental protocols, and computational analysis, to empower researchers in drug development and chemical synthesis.

The Electronic Architecture of the Imidate Carbon

An imidate can be viewed as the ester of an imidic acid, a tautomer of an amide.[3] This structure, featuring a carbon double-bonded to a nitrogen and single-bonded to an oxygen, creates a significant electrophilic center at the carbon atom. This electrophilicity arises from the polarization of both the C=N and C-O bonds due to the high electronegativity of the nitrogen and oxygen atoms.

The imidate carbon is more electrophilic than the carbonyl carbon of a corresponding amide but generally less electrophilic than the carbonyl carbon of an ester or acid chloride. This tunable reactivity is what makes the imidate a strategic choice in multi-step synthesis.[2] The lone pairs on both the nitrogen and oxygen atoms can donate electron density to the C=N π-system, creating resonance structures that place a partial positive charge on the central carbon, rendering it susceptible to nucleophilic attack.

Figure 1: Resonance contributors illustrating the electrophilic nature of the imidate carbon.

Factors Influencing Imidate Carbon Electrophilicity

The reactivity of the imidate carbon is not static; it can be finely tuned by the judicious selection of substituents on the carbon, nitrogen, and oxygen atoms. This principle is fundamental to designing imidate-based reactions with the desired kinetics and selectivity.

Substituent Position Effect of Electron-Withdrawing Group (EWG) Effect of Electron-Donating Group (EDG) Causality
R (on Carbon) Increases ElectrophilicityDecreases ElectrophilicityEWGs inductively withdraw electron density from the imidate carbon, increasing its partial positive charge. EDGs have the opposite effect.
R' (on Nitrogen) Increases ElectrophilicityDecreases ElectrophilicityEWGs on the nitrogen reduce its ability to donate its lone pair into the π-system, leaving the carbon more electron-deficient.
R'' (on Oxygen) Increases ElectrophilicityDecreases ElectrophilicityAn EWG (e.g., trichloromethyl in trichloroacetimidates) makes the oxygen a better leaving group and enhances the inductive pull away from the carbon.

Field Insight: The use of trichloroacetimidates in the Overman rearrangement is a classic example of leveraging substituent effects. The powerful electron-withdrawing trichloromethyl group dramatically increases the electrophilicity of the imidate carbon, facilitating the[2][2]-sigmatropic rearrangement under thermal conditions.[4][5]

Synthetic Manifestations of Imidate Electrophilicity

The electrophilic character of the imidate carbon is the cornerstone of its utility in synthesis, enabling the formation of a wide array of functional groups and heterocyclic systems.[2][6][7]

The Pinner Reaction: A Gateway to Imidates

The most common synthesis of imidates, the Pinner reaction, itself relies on the creation of a highly electrophilic intermediate.[6][8] Anhydrous acid protonates a nitrile, generating a nitrilium ion. This species is exceptionally electrophilic and is readily attacked by an alcohol nucleophile to form the imidate, which is typically isolated as a stable hydrochloride salt ("Pinner salt").[6][8]

G cluster_0 Pinner Reaction Workflow Nitrile Nitrile (R-C≡N) Nitrilium Nitrilium Ion [R-C≡N+-H] Nitrile->Nitrilium + H+ Alcohol Alcohol (R''-OH) Attack Nucleophilic Attack Alcohol->Attack Acid Anhydrous Acid (e.g., HCl) Acid->Nitrilium Nitrilium->Attack ImidateSalt Imidate Salt [R-C(=N+H2)OR'']Cl- Attack->ImidateSalt

Figure 2: Workflow for the Pinner reaction, highlighting the electrophilic nitrilium intermediate.

Formation of Amidines: Reaction with Amines

One of the most synthetically valuable reactions of imidates is their conversion to amidines upon treatment with ammonia or primary/secondary amines.[3][6] The reaction proceeds via nucleophilic attack of the amine on the electrophilic imidate carbon, followed by the elimination of the alcohol. This transformation is a cornerstone of medicinal chemistry, as the amidine moiety is a common feature in bioactive molecules.

Mechanism: Imidate to Amidine

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic imidate carbon.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the imidate oxygen or nitrogen, depending on the conditions.

  • Elimination: The alcohol (R''-OH) is eliminated, and the C=N double bond is reformed, yielding the amidinium ion.

  • Deprotonation: Deprotonation gives the neutral amidine product.

The Overman and Chapman Rearrangements

Imidates serve as critical electrophilic intermediates in powerful named reactions that form key C-N bonds.

  • Overman Rearrangement: This reaction is a[2][2]-sigmatropic rearrangement of an allylic trichloroacetimidate to form an allylic trichloroacetamide.[4][5][9] The reaction is driven by the formation of a stable amide bond and proceeds through a concerted, chair-like transition state. The electrophilicity of the imidate carbon is essential for the initial formation of the imidate from the allylic alcohol.

  • Chapman Rearrangement: This thermal rearrangement involves the intramolecular 1,3-shift of an aryl group from an oxygen to a nitrogen in an aryl N-arylbenzimidate, yielding an N,N-diarylamide.[10][11][12][13] The mechanism involves an intramolecular nucleophilic aromatic substitution where the imidate nitrogen attacks the aryl ring previously attached to the oxygen.

Experimental Protocol: Synthesis and Application of N-(pyridin-2-yl)imidates

This protocol, adapted from Chaidali and Lykakis (2023), provides a robust and self-validating method for synthesizing functionalized imidates from α-iminonitriles and demonstrates their subsequent conversion to N-heterocycles.[1] It showcases a modern, mild, and efficient approach that avoids harsh acidic conditions.

Part A: Synthesis of N-(pyridin-2-yl)imidates
  • Reagent Preparation: In a 4 mL vial, add 2.0 equivalents of cesium carbonate (Cs₂CO₃).

  • Solvent Addition: Add 1 mL of the desired alcohol (e.g., methanol, ethanol). Stir for 1-2 minutes.

    • Causality: Cesium carbonate acts as a mild base to facilitate the reaction. The alcohol serves as both the solvent and the nucleophile.

  • Substrate Addition: Add 1.0 equivalent (e.g., 0.2 mmol) of the starting α-iminonitrile. Continue stirring until the Cs₂CO₃ is fully dissolved.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Trustworthiness: The reaction is typically clean and proceeds to high conversion under these mild conditions.[1] Quantitative transformation is often observed.[1]

  • Work-up: Upon completion, filter the reaction mixture through a short pad of silica gel and celite to remove the inorganic salts.

  • Purification: Wash the filter pad with dichloromethane (DCM) and ethyl acetate. Evaporate the combined organic solvents under reduced pressure. The resulting imidate is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Part B: Application - Synthesis of Dihydroimidazoles
  • Reaction Setup: To a vial containing the synthesized imidate (e.g., 0.2 mmol), add 0.5 mL of acetonitrile.

  • Nucleophile Addition: Add 2.0 equivalents of a diamine nucleophile (e.g., ethylenediamine).

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from hours to days; monitor by TLC.

    • Mechanism: This is a direct demonstration of the imidate's electrophilicity. The diamine performs a double nucleophilic attack, first forming an amidine and then cyclizing to form the heterocycle, displacing 2-aminopyridine.

  • Isolation: After completion, evaporate the solvent. The resulting crude product can be purified by crystallization or chromatography to yield the desired N-heterocycle.

G cluster_0 Experimental Workflow start Start reagents 1. Add Cs₂CO₃ and Alcohol (Solvent/Nucleophile) start->reagents substrate 2. Add α-Iminonitrile Substrate reagents->substrate react 3. Stir at Room Temp (4h) Monitor by TLC substrate->react workup 4. Filter through Silica/Celite react->workup purify 5. Evaporate Solvents (Yields Pure Imidate) workup->purify imidate_prod Imidate Product purify->imidate_prod react2 6. Add Diamine in Acetonitrile imidate_prod->react2 react3 7. Stir at Room Temp Monitor by TLC react2->react3 isolate 8. Evaporate & Purify react3->isolate end N-Heterocycle Product isolate->end

Figure 3: Step-by-step experimental workflow for the synthesis and reaction of an N-(pyridin-2-yl)imidate.

Computational Insights into Imidate Electrophilicity

Modern computational chemistry provides powerful tools for quantifying and visualizing the electrophilicity of the imidate carbon. Density Functional Theory (DFT) calculations can be employed to generate electrostatic potential (ESP) maps, which visually represent the charge distribution on the molecule. In an ESP map of an imidate, a region of strong positive potential (typically colored blue) will be localized on the imidate carbon, clearly marking it as the site for nucleophilic attack.

Furthermore, Frontier Molecular Orbital (FMO) theory is highly instructive. The Lowest Unoccupied Molecular Orbital (LUMO) represents the orbital that will accept electrons from a nucleophile. For an imidate, the LUMO will have a large orbital coefficient on the imidate carbon, indicating that this is the most energetically favorable site for a nucleophile to interact with.[14] Comparing the LUMO energy of different imidates allows for a quantitative ranking of their relative electrophilicity.

Conclusion

The imidate carbon is a tunable electrophilic center that serves as a linchpin in a vast array of synthetic transformations. Its reactivity, which can be modulated through substituent effects, allows for the strategic construction of C-N bonds and the synthesis of valuable nitrogen-containing compounds, including amidines and complex heterocyles.[6][15] By combining a robust understanding of the electronic principles governing its electrophilicity with validated experimental protocols and computational analysis, researchers can fully exploit the synthetic power of the imidate functional group in the pursuit of novel therapeutics and advanced materials.

References

  • Boukthir, M., & Chabchouba, F. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry. [Link]

  • Chaidali, A. G., & Lykakis, I. N. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Molecules, 28(8), 3374. [Link]

  • Thakur, R., Jaiswal, Y., & Kumar, A. (2022). Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry, 20(20), 4147-4166. [Link]

  • Chaidali, A. G., & Lykakis, I. N. (2021). Synthetic Routes to Imidates and Their Applications in Organic Transformation: Recent Progress. European Journal of Organic Chemistry, 2021(40), 5519-5541. [Link]

  • Scribd. (n.d.). Chemistry of Imidates. [Link]

  • Wikipedia. (n.d.). Carboximidate. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Chapman Rearrangement. [Link]

  • Feng, Y., et al. (2023). Computational Electrosynthesis Study of Anodic Intramolecular Olefin Coupling: Elucidating the Role of the Electrical Double Layer. The Journal of Physical Chemistry C, 127(40), 20038-20050. [Link]

  • ResearchGate. (n.d.). Chapman Rearrangement. [Link]

  • NROChemistry. (n.d.). Overman Rearrangement. [Link]

  • Lee, I., et al. (2001). Nucleophilic substitution at the imidoyl carbon atom: intermediate mechanistic and reactivity behavior between carbonyl and vinyl carbon substitution. The Journal of Physical Chemistry A, 105(23), 5621-5627. [Link]

  • YouTube. (2020). Dive into the Chapman Rearrangement: Chemistry Unleashed!. [Link]

  • YouTube. (2022). Overman Rearrangement. [Link]

  • Gemoets, H. P. L., et al. (2019). The Chapman rearrangement in a continuous-flow microreactor. Reaction Chemistry & Engineering, 4(5), 975-980. [Link]

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Methodological & Application

Application Note: Synthesis of 2-Substituted-Oxazolines using Methyl 2-Chloroacetimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-(chloromethyl)-oxazolines from various amino alcohols using methyl 2-chloroacetimidate hydrochloride. Oxazolines are a critical class of heterocyclic compounds, widely utilized as synthetic intermediates, protecting groups, and chiral ligands in asymmetric catalysis.[1] This application note details the underlying reaction mechanism, provides a robust step-by-step experimental protocol, discusses the reaction's scope and limitations, and outlines essential safety and characterization procedures for researchers, chemists, and drug development professionals.

Reaction Principle and Mechanism

The synthesis of oxazolines from an amino alcohol and an imidate is a variation of the well-established Pinner reaction.[2][3] The reaction proceeds via the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt, which can then react with a primary amine to form the final product. In this application, the pre-formed this compound serves as a highly efficient electrophile that readily reacts with the bifunctional amino alcohol.

The mechanism involves two key stages:

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amino alcohol's hydroxyl group on the electrophilic carbon of the protonated imidate. This forms a tetrahedral intermediate.

  • Intramolecular Cyclization and Elimination: The intermediate undergoes an intramolecular nucleophilic attack by the adjacent amino group on the newly formed aminal carbon. This is followed by the elimination of methanol and subsequent proton loss to yield the stable 2-oxazoline ring. The hydrochloride salt acts as an in-situ acid catalyst for the reaction.

The overall transformation is a dehydrative cyclization, providing a direct and atom-economical route to the oxazoline core structure.

Caption: Figure 1: Proposed Reaction Mechanism

Experimental Protocol: General Procedure

This protocol describes a general method for the synthesis of 2-(chloromethyl)-4-benzyl-4,5-dihydrooxazole from (S)-phenylalaninol. The procedure can be adapted for other amino alcohols.

2.1 Materials and Equipment

  • Reagents:

    • This compound (CAS: 54332-68-4)

    • (S)-Phenylalaninol (or other desired amino alcohol)

    • Anhydrous Methanol (MeOH)

    • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Silica gel for column chromatography

2.2 Reaction Setup and Execution

  • Reagent Preparation: To a solution of chloroacetonitrile (1.0 eq) in anhydrous methanol (approx. 2 M), pass dry HCl gas or add acetyl chloride dropwise at 0 °C until saturation. Stir the mixture at room temperature for 12-24 hours to form the this compound in situ. Alternatively, use commercially available reagent directly.

  • Reaction Assembly: In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.1 eq) in anhydrous methanol.

  • Substrate Addition: Add the amino alcohol (e.g., (S)-phenylalaninol, 1.0 eq) to the suspension.

  • Base Addition: Slowly add a base such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq) to the reaction mixture at 0 °C. The base neutralizes the hydrochloride salt, facilitating the reaction.

  • Reaction Conditions: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Redissolve the residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and concentrate to yield the final 2-(chloromethyl)-oxazoline.

Scope, Limitations, and Optimization

The reaction is generally applicable to a wide range of primary amino alcohols, including those derived from natural and unnatural amino acids.[4]

Substrate (Amino Alcohol)BaseTypical Yield (%)Notes
(S)-AlaninolK₂CO₃85-95%A straightforward substrate leading to high yields.
(S)-ValinolK₂CO₃80-90%Steric hindrance from the isopropyl group slightly reduces yield.
(S)-PhenylalaninolTEA88-96%Benzyl group is well-tolerated.
(R)-2-amino-1-butanolTEA82-90%Good yields are obtained with simple aliphatic amino alcohols.
Tris(hydroxymethyl)aminomethaneK₂CO₃50-65%Lower yields due to potential side reactions with multiple hydroxyl groups.

Optimization Insights:

  • Base Selection: Anhydrous potassium carbonate is an effective and inexpensive base. Triethylamine can also be used and may improve the solubility of some substrates.

  • Solvent: Anhydrous methanol is the solvent of choice as it is a reactant in the in situ formation of the imidate and provides good solubility for the starting materials.

  • Temperature: The reaction is typically run at room temperature. For less reactive substrates, gentle heating (40-50 °C) may be beneficial, but this can also lead to side product formation.

  • Troubleshooting: Low yields can often be attributed to moisture in the reaction. Ensure all glassware is oven-dried and reagents are anhydrous. If the amino alcohol substrate is not fully soluble, a co-solvent like anhydrous dichloromethane may be added.

Workflow and Characterization

The overall process from starting materials to the final, characterized product follows a standard synthetic chemistry workflow.

Workflow Start 1. Reagent Preparation (Amino Alcohol, Imidate) Setup 2. Reaction Setup (Inert Atmosphere, Solvent) Start->Setup Reaction 3. Reaction (Base Addition, Stir @ RT, TLC Monitoring) Setup->Reaction Workup 4. Aqueous Work-up (Extraction, Washing) Reaction->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Characterize 6. Characterization (NMR, IR, MS) Purify->Characterize Final Pure 2-(Chloromethyl)-Oxazoline Characterize->Final

Caption: Figure 2: Experimental Workflow

Characterization:

The identity and purity of the synthesized 2-(chloromethyl)-oxazoline should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the chloromethyl group (CH₂Cl) typically around 4.5 ppm, and diastereotopic protons for the CH₂ and CH groups of the oxazoline ring.

    • ¹³C NMR: Expect a signal for the chloromethyl carbon around 43 ppm and the characteristic C=N carbon of the oxazoline ring around 165 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1670 cm⁻¹ corresponding to the C=N stretching vibration is indicative of oxazoline ring formation.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the product should be observed.

Safety Precautions

  • This compound: This reagent is a skin, eye, and respiratory irritant.[5] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Chloroacetonitrile: This precursor is toxic if swallowed and may cause an allergic skin reaction.[6][7] It is also suspected of damaging fertility.[6] Handle with extreme care and appropriate PPE.

  • Triethylamine: Corrosive and flammable. It has a strong, unpleasant odor. Work in a fume hood.

  • General Precautions: The reaction should be carried out under an inert atmosphere to prevent moisture from interfering with the reaction. All glassware should be thoroughly dried before use.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Hioki, K., et al. (2008). Convenient One-Pot Synthesis of 2-Oxazolines from Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Li, P., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Chemistry. Retrieved from [Link]

  • Gant, T. G., & Meyers, A. I. (1994). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazoline. Retrieved from [Link]

  • ResearchGate. (2015). The reaction of thionyl chloride with β amino alcohols: a computational investigation. Retrieved from [Link]_

  • PubMed. (1999). Synthesis and Configurational Assignment of the Amino Alcohol in the Eastern Fragment of the GE2270 Antibiotics. Retrieved from [Link]

  • MDPI. (2012). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. Retrieved from [Link]

  • An-Najah Journals. (1989). Synthesis of 2 — ( Chiral Alkyl ) Oxazolines. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. ACS Publications. Retrieved from [Link]

  • MDPI. (2017). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • DRS@nio. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Retrieved from [Link]

  • Eurofins. (n.d.). 2-Chloroacetamide Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols.
  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Retrieved from [Link]

Sources

Modular Synthesis of Chiral Ligands Utilizing Methyl 2-Chloroacetimidate Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Modularity in Asymmetric Catalysis

In the landscape of modern drug development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Asymmetric catalysis, driven by the innovation in chiral ligand design, stands as a cornerstone in achieving high levels of stereoselectivity.[1][2][3] A modular approach to the synthesis of these ligands offers a significant advantage, allowing for the systematic variation of steric and electronic properties to fine-tune catalytic performance for specific transformations. This guide provides a comprehensive overview and detailed protocols for the modular synthesis of a versatile class of chiral ligands, with a particular focus on the application of methyl 2-chloroacetimidate hydrochloride as a key building block. This reagent offers a reliable and efficient pathway to valuable ligand scaffolds, such as bis(oxazolines) (BOX), which have demonstrated remarkable efficacy in a wide array of asymmetric reactions.[4][5]

Scientific Foundation: Why this compound?

The selection of this compound as a linchpin for modular ligand synthesis is rooted in its chemical reactivity and versatility. This reagent serves as a convenient precursor to the imidate functional group, which readily undergoes nucleophilic attack by chiral amino alcohols to form the critical oxazoline ring structure present in many "privileged" chiral ligands.[1][4]

The hydrochloride salt enhances the stability and handling of the otherwise reactive imidate. The reaction proceeds via a well-defined mechanism, ensuring high yields and stereochemical fidelity. The modularity arises from the ability to readily couple a wide variety of commercially available or synthetically accessible chiral amino alcohols with the chloroacetimidate core, thereby generating a library of ligands with diverse stereochemical environments.

Safety and Handling of Reagents

This compound and related chloroacetamides are toxic and can cause skin and eye irritation, as well as respiratory irritation.[6][7] It is crucial to handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Chiral amino alcohols , such as (1S,2R)-(-)-cis-1-amino-2-indanol, may also cause skin and eye irritation.[6] Standard laboratory safety precautions should be followed.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative chiral bis(oxazoline) ligand using this compound and a chiral amino alcohol.

Protocol 1: Synthesis of a Methylene-Bridged Bis(oxazoline) Ligand

This protocol is adapted from established procedures for the synthesis of bis(oxazoline) ligands and is optimized for the use of this compound.[8]

Objective: To synthesize a C2-symmetric chiral bis(oxazoline) ligand from a chiral amino alcohol and this compound.

Materials:

  • This compound

  • (1S,2R)-(-)-cis-1-Amino-2-indanol (or other suitable chiral amino alcohol)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Workflow Diagram:

Synthesis_Workflow Reagents 1. Reagent Preparation - Dry solvents - Weigh reagents Reaction 2. Reaction Setup - Inert atmosphere - Add reagents sequentially Reagents->Reaction Charge flask Reflux 3. Reaction - Heat to reflux - Monitor by TLC Reaction->Reflux Heat Workup 4. Aqueous Workup - Quench reaction - Extract with organic solvent Reflux->Workup Cool & Quench Purification 5. Purification - Dry organic layer - Column chromatography Workup->Purification Isolate crude Characterization 6. Characterization - NMR, MS, etc. Purification->Characterization Obtain pure product

Caption: General workflow for the synthesis of bis(oxazoline) ligands.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Amino Alcohol: To this solution, add the chiral amino alcohol (e.g., (1S,2R)-(-)-cis-1-amino-2-indanol, 2.2 eq) portion-wise at room temperature.

  • Addition of Base: Cool the reaction mixture to 0 °C in an ice bath and slowly add triethylamine (2.5 eq). The addition of the base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction, driving the reaction to completion.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure bis(oxazoline) ligand.

Expected Yield: 60-80%

Mechanism of Oxazoline Ring Formation

The formation of the bis(oxazoline) ligand proceeds through a well-established mechanistic pathway. The key steps involve nucleophilic attack of the amino group of the chiral amino alcohol on the electrophilic carbon of the imidate, followed by an intramolecular cyclization.

Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization Imidate Methyl 2-chloroacetimidate (Electrophile) Tetrahedral_Intermediate Tetrahedral Intermediate Imidate->Tetrahedral_Intermediate Attack by Amino Group AminoAlcohol Chiral Amino Alcohol (Nucleophile) AminoAlcohol->Imidate Cyclization_Intermediate Cyclization Intermediate Tetrahedral_Intermediate->Cyclization_Intermediate Proton Transfer & Attack by Hydroxyl Group Oxazoline Oxazoline Ring (Product) Cyclization_Intermediate->Oxazoline Elimination of Methanol & HCl

Caption: Simplified mechanism of oxazoline ring formation.

Applications in Asymmetric Catalysis

Chiral bis(oxazoline) ligands synthesized via this modular approach are highly effective in a variety of metal-catalyzed asymmetric reactions. The C2-symmetric nature of these ligands, combined with the tunable steric bulk of the substituents on the oxazoline rings, allows for the creation of a well-defined chiral pocket around the metal center, leading to high enantioselectivities.[5][9]

Table 1: Representative Applications of Bis(oxazoline) Ligands in Asymmetric Catalysis

Reaction TypeMetal CatalystSubstrate ExampleProduct Enantiomeric Excess (ee)Reference
Diels-Alder Cu(II)Cyclopentadiene & N-acryloyloxazolidinone>95%[5]
Friedel-Crafts Alkylation Cu(II)Indole & β-nitrostyreneup to 81%[7]
Cyclopropanation Cu(I)Styrene & Ethyl diazoacetateup to 99%[4]
Aldol Reaction Cu(II)Silyl ketene acetal & Aldehydeup to 98%[5]
Michael Addition Cu(II)Malonate & Enone>90%[5]

Case Study: Copper(II)-Catalyzed Asymmetric Diels-Alder Reaction

Copper(II) complexes of bis(oxazoline) ligands are particularly effective catalysts for the Diels-Alder reaction.[5][9] The ligand coordinates to the copper(II) center, creating a chiral Lewis acid that activates the dienophile towards cycloaddition. The steric environment created by the ligand dictates the facial selectivity of the diene's approach, resulting in high enantiomeric excesses of the desired cycloadduct.

Protocol 2: In Situ Generation of the Chiral Catalyst and Asymmetric Diels-Alder Reaction

Objective: To perform a copper(II)-catalyzed asymmetric Diels-Alder reaction using a synthesized bis(oxazoline) ligand.

Materials:

  • Synthesized bis(oxazoline) ligand (from Protocol 1)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)2)

  • Anhydrous Dichloromethane (DCM)

  • Cyclopentadiene (freshly cracked)

  • N-Acryloyloxazolidinone

  • Standard workup and purification reagents

Equipment:

  • Schlenk flask or oven-dried glassware

  • Inert atmosphere setup

  • Low-temperature bath (e.g., dry ice/acetone)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Catalyst Preparation (In Situ): In a Schlenk flask under an inert atmosphere, dissolve the bis(oxazoline) ligand (0.1 eq) in anhydrous dichloromethane. Add Cu(OTf)2 (0.1 eq) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).

  • Substrate Addition: Add the N-acryloyloxazolidinone (1.0 eq) to the catalyst solution.

  • Diene Addition: Slowly add freshly cracked cyclopentadiene (3.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at the low temperature and monitor its progress by TLC.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and follow a standard aqueous workup and purification by column chromatography to isolate the Diels-Alder adduct.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Conclusion and Future Outlook

The modular synthesis of chiral ligands using this compound provides a powerful and versatile platform for the rapid generation of diverse ligand libraries. This approach allows researchers to systematically investigate the structure-activity relationships of chiral catalysts and to optimize their performance for a wide range of asymmetric transformations. The protocols and principles outlined in this guide are intended to empower researchers in both academic and industrial settings to accelerate the discovery and development of new, highly effective chiral catalysts for the synthesis of valuable enantiopure molecules.

References

  • G. Desimoni, G. Faita, and K. A. Jørgensen, "C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis," Chemical Reviews, vol. 106, no. 9, pp. 3561-3651, 2006. [Link]

  • Wikipedia, "Bisoxazoline ligand," [Online]. Available: [Link]

  • J. S. Johnson and D. A. Evans, "Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions," Accounts of Chemical Research, vol. 33, no. 6, pp. 325-335, 2000. [Link]

  • A. K. Ghosh, P. Mathivanan, and J. Cappiello, "C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis," Tetrahedron: Asymmetry, vol. 9, no. 1, pp. 1-45, 1998. [Link]

  • J. L. Hofstra, T. J. DeLano, and S. E. Reisman, "Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)," Organic Syntheses, vol. 97, pp. 172-188, 2020. [Link]

  • D. A. Evans, J. S. Johnson, and T. Lectka, "Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions," Accounts of Chemical Research, vol. 33, no. 6, pp. 325-335, 2000. [Link]

  • M. Tilliet, "Synthesis and Study of New Oxazoline Based Ligands," KTH, 2008. [Link]

  • S. E. Denmark and J. D. Jones, "cis-1-Aminoindan-2-ol in Asymmetric Syntheses," Molecules, vol. 23, no. 11, p. 2840, 2018. [Link]

  • M. Movassaghi, M. D. Hill, and O. K. Ahmad, "Mechanism of the Cobalt Oxazoline Palladacycle (COP)-Catalyzed Asymmetric Synthesis of Allylic Esters," Journal of the American Chemical Society, vol. 129, no. 34, pp. 10434-10443, 2007. [Link]

  • PubChem, "(1S,2R)-(-)-1-Amino-2-indanol," [Online]. Available: [Link]

  • M. A. Ali et al., "Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation," Molecules, vol. 26, no. 24, p. 7481, 2021. [Link]

  • O. Reiser, "Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis," Coordination Chemistry Reviews, vol. 252, no. 5-7, pp. 702-714, 2008. [Link]

  • S. Bellemin-Laponnaz and L. H. Gade, "Symmetrical and Unsymmetrical Dicopper Complexes Based on Bis-Oxazoline Units: Synthesis, Spectroscopic Properties and Reactivity," Molecules, vol. 28, no. 16, p. 6019, 2023. [Link]

  • A. A. El-Sherif, "Copper based azo dye catalysts for phenoxazinone synthase mimicking efficiency: Structure characterization and bioactivity evaluation," Arabian Journal of Chemistry, vol. 13, no. 1, pp. 1-15, 2020. [Link]

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Application Notes and Protocols: One-Pot Synthesis Involving Methyl 2-chloroacetimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Methyl 2-chloroacetimidate Hydrochloride in One-Pot Syntheses

This compound stands as a versatile and highly reactive building block in modern organic synthesis. Its utility is particularly pronounced in the realm of one-pot reactions, where multiple synthetic transformations are executed in a single reaction vessel. This approach offers significant advantages in terms of efficiency, cost-effectiveness, and sustainability by minimizing solvent usage, purification steps, and overall reaction time. The inherent reactivity of the imidate functionality, coupled with the presence of a strategically positioned chloro leaving group, makes this compound an ideal precursor for the construction of complex heterocyclic scaffolds, which are pivotal in pharmaceutical and materials science research. This guide provides detailed protocols and mechanistic insights into one-pot syntheses leveraging this valuable reagent, with a focus on the preparation of chiral trisoxazolines and benzothiazolylthio oxadiazoles.

Physicochemical Properties and Safety Information

A thorough understanding of the reagent's properties and safe handling procedures is paramount for successful and safe experimentation.

PropertyValueReference
Chemical Formula C₃H₆ClNO · HCl
Molecular Weight 144.00 g/mol
Appearance Solid
Melting Point 77-82 °C
Storage Temperature -20°C

Safety and Handling:

This compound is classified with the following hazard codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse cautiously with water for several minutes and seek medical attention[1].

Application 1: Modular One-Pot Synthesis of Chiral Trisoxazolines

Chiral trisoxazolines are a class of privileged ligands that have demonstrated exceptional performance in asymmetric catalysis, particularly in Michael additions. The modular nature of their synthesis allows for the facile generation of a diverse library of ligands for catalyst screening and optimization. While traditionally a multi-step process, a streamlined one-pot approach can be envisioned from this compound.

Mechanistic Rationale

The synthesis of trisoxazolines from this compound proceeds through a two-stage, one-pot sequence. The first stage involves the formation of a 2-chloromethyloxazoline intermediate. This is achieved through the reaction of methyl 2-chloroacetimidate with a chiral amino alcohol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt of the imidate. The second stage involves the deprotonation of a chiral bis(oxazoline) (BOX) ligand using a strong base, followed by nucleophilic substitution with the in-situ generated 2-chloromethyloxazoline.

G cluster_stage1 Stage 1: Formation of 2-Chloromethyloxazoline cluster_stage2 Stage 2: Coupling with Bis(oxazoline) imidate Methyl 2-chloroacetimidate Hydrochloride intermediate 2-Chloromethyloxazoline (in situ) imidate->intermediate Reaction amino_alcohol Chiral Amino Alcohol amino_alcohol->intermediate base1 Base (e.g., Triethylamine) base1->intermediate trisoxazoline Chiral Trisoxazoline intermediate->trisoxazoline box Chiral Bis(oxazoline) (BOX) deprotonated_box Deprotonated BOX box->deprotonated_box Deprotonation base2 Strong Base (e.g., n-BuLi) base2->deprotonated_box deprotonated_box->trisoxazoline Nucleophilic Substitution caption Workflow for the modular one-pot synthesis of chiral trisoxazolines.

Modular one-pot synthesis of chiral trisoxazolines.
Detailed One-Pot Protocol

Materials:

  • This compound

  • Chiral amino alcohol (e.g., (S)-2-amino-3-methyl-1-butanol)

  • Chiral bis(oxazoline) (BOX) ligand (e.g., 2,2'-methylenebis((4S)-4-phenyl-2-oxazoline))

  • Triethylamine (Et₃N), freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Stage 1: In situ generation of 2-chloromethyloxazoline.

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.1 eq).

    • Add anhydrous dichloromethane (DCM) to form a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • In a separate flask, dissolve the chiral amino alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Slowly add the amino alcohol/triethylamine solution to the stirred imidate suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Stage 2: Coupling with bis(oxazoline).

    • In a separate flame-dried flask under an inert atmosphere, dissolve the chiral bis(oxazoline) (BOX) ligand (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise to the BOX solution. A color change is typically observed, indicating deprotonation. Stir for 30 minutes at -78 °C.

    • To this deprotonated BOX solution, slowly add the reaction mixture from Stage 1 (containing the in-situ generated 2-chloromethyloxazoline) via a cannula at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral trisoxazoline.

ParameterCondition
Stoichiometry (Imidate:Amino Alcohol:BOX) 1.1 : 1.0 : 1.0
Solvent DCM and THF
Temperature 0 °C to room temp. (Stage 1), -78 °C to room temp. (Stage 2)
Reaction Time 4-6 hours (Stage 1), Overnight (Stage 2)
Typical Yield Good to high, dependent on substrates

Application 2: One-Pot Synthesis of Benzothiazolylthio Oxadiazoles

Derivatives of 1,3,4-oxadiazole are known for their wide range of biological activities. The incorporation of a benzothiazolylthio moiety can further enhance their pharmacological profile. A one-pot synthesis of these valuable compounds can be achieved using this compound.

Mechanistic Rationale

This one-pot synthesis involves a sequential reaction cascade. Initially, this compound reacts with a hydrazide to form an N-acyl-2-chloroacetamidrazone intermediate. This intermediate then undergoes intramolecular cyclization via nucleophilic attack of the oxygen atom of the hydrazide onto the imidate carbon, followed by elimination of methanol, to form a 2-(chloromethyl)-1,3,4-oxadiazole. In the same pot, a benzothiazole-2-thiol, in the presence of a base, acts as a nucleophile and displaces the chloride from the chloromethyl group of the oxadiazole intermediate to yield the final benzothiazolylthio oxadiazole product.

G imidate Methyl 2-chloroacetimidate Hydrochloride intermediate1 N-acyl-2-chloroacetamidrazone Intermediate imidate->intermediate1 Reaction hydrazide Hydrazide hydrazide->intermediate1 intermediate2 2-(Chloromethyl)-1,3,4-oxadiazole Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Benzothiazolylthio Oxadiazole intermediate2->product Nucleophilic Substitution benzothiazole Benzothiazole-2-thiol benzothiazole->product base Base (e.g., K₂CO₃) base->product caption Workflow for the one-pot synthesis of benzothiazolylthio oxadiazoles.

One-pot synthesis of benzothiazolylthio oxadiazoles.
Detailed One-Pot Protocol

Materials:

  • This compound

  • Substituted hydrazide (e.g., benzohydrazide)

  • 2-Mercaptobenzothiazole

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ice-water

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup.

    • To a round-bottom flask, add the substituted hydrazide (1.0 eq) and anhydrous DMF.

    • Add this compound (1.1 eq) to the solution and stir at room temperature for 1 hour.

  • Cyclization and Substitution.

    • To the reaction mixture, add 2-mercaptobenzothiazole (1.0 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 8-10 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • Recrystallize the crude product from ethanol to obtain the pure benzothiazolylthio oxadiazole.

ParameterCondition
Stoichiometry (Imidate:Hydrazide:Thiol) 1.1 : 1.0 : 1.0
Solvent DMF
Base K₂CO₃
Temperature Room temp., then 80-90 °C
Reaction Time 1 hour (initial), 8-10 hours (heating)
Typical Yield Moderate to good, dependent on substrates

Conclusion and Future Outlook

This compound serves as a powerful and versatile reagent for the development of efficient one-pot synthetic methodologies. The protocols detailed herein for the synthesis of chiral trisoxazolines and benzothiazolylthio oxadiazoles highlight its potential to streamline the construction of complex and medicinally relevant molecules. The ability to perform multiple reaction steps in a single vessel not only improves laboratory efficiency but also aligns with the principles of green chemistry. Future research in this area will likely focus on expanding the scope of nucleophiles and reaction partners for this compound, leading to the discovery of novel one-pot syntheses for a wider array of heterocyclic systems with diverse biological activities.

References

  • Ye, M.-C.; Li, B.; Zhou, J.; Sun, X.-L.; Tang, Y. Modular Synthesis of Chiral Homo- and Heterotrisoxazolines. Improving the Enantioselectivity in the Asymmetric Michael Addition of Indole to Benzylidene Malonate. J. Org. Chem.2005 , 70 (15), 6108–6110. [Link]

  • PubChem. Methyl 2-chloroacetimidate. [Link]

Sources

Application Note & Protocols: Methyl 2-chloroacetimidate Hydrochloride as a Versatile Precursor for Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The efficient construction of these rings is a central goal of synthetic chemistry. This guide details the application of Methyl 2-chloroacetimidate hydrochloride, a highly versatile and reactive building block, for the synthesis of key heterocyclic systems, including oxazolines and thiazoles. We provide an in-depth analysis of reaction mechanisms, step-by-step experimental protocols, and expert insights into procedural choices to empower researchers in drug discovery and chemical synthesis.

Introduction: The Utility of this compound

This compound (Cl-C(NH)OCH₃·HCl) is a bifunctional reagent of significant value in organic synthesis.[3][4] Its structure incorporates two key reactive sites:

  • An Electrophilic Imidate Carbon: This site is highly susceptible to attack by nucleophiles. The protonated form (as the hydrochloride salt) enhances its electrophilicity, facilitating reactions with a wide range of nucleophiles, including amines and thiols.

  • A Chloromethyl Group: This group contains a reactive C-Cl bond, providing a second electrophilic center for subsequent intramolecular cyclization reactions, typically after the initial reaction at the imidate carbon.

This dual reactivity makes it an ideal precursor for one-pot or sequential reactions to form five-membered heterocyclic rings. Its use is particularly prominent in the synthesis of oxazolines and thiazoles, which are privileged structures in many biologically active compounds.[1]

General Synthetic Workflow

The synthesis of heterocycles using this compound generally follows a two-stage pathway within a single pot: 1) Initial nucleophilic attack at the imidate carbon, followed by 2) Intramolecular cyclization via nucleophilic substitution at the chloromethyl carbon. This streamlined approach enhances synthetic efficiency.

G cluster_0 Reaction Setup cluster_1 Reaction & Cyclization cluster_2 Workup & Purification Start_Materials Methyl 2-chloroacetimidate HCl + Nucleophilic Precursor Solvent_Base Anhydrous Solvent + Non-nucleophilic Base Start_Materials->Solvent_Base Combine under inert atmosphere Reaction_Mix Stir at controlled temp. (e.g., 0°C to RT) Solvent_Base->Reaction_Mix Monitoring Monitor by TLC/LC-MS Reaction_Mix->Monitoring Formation of Intermediate & Final Product Workup Aqueous Wash & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, etc. Purification->Characterization Final_Product Purified Heterocycle Characterization->Final_Product

Caption: General experimental workflow for heterocycle synthesis.

Application I: Synthesis of 2-Substituted Oxazolines

Oxazolines are crucial components of chiral ligands used in asymmetric catalysis and are present in numerous natural products. This compound provides a direct route to 2-(chloromethyl)oxazolines, which can be further functionalized. The synthesis proceeds via reaction with a β-amino alcohol.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amino group of the β-amino alcohol onto the imidate carbon. The choice of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical. Its role is to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction, without competing as a nucleophile.[5] Following the initial addition, the alkoxide formed attacks the chloromethyl group in an intramolecular SN2 reaction to furnish the oxazoline ring.

G R1 Methyl 2-chloroacetimidate + β-Amino Alcohol I1 Amidine Intermediate R1->I1 1. Nucleophilic Attack (Amine) 2. Elimination of MeOH I2 Alkoxide Intermediate I1->I2 Deprotonation of -OH (Base) P1 2-(Chloromethyl)oxazoline I2->P1 Intramolecular S_N2 Cyclization (Elimination of Cl⁻)

Caption: Mechanism for oxazoline synthesis.

Experimental Protocol: Synthesis of (S)-2-(chloromethyl)-4-phenyl-4,5-dihydrooxazole

This protocol is adapted from established methods for oxazoline synthesis.[5]

Materials:

  • This compound (1.0 eq)

  • (S)-2-Amino-2-phenylethan-1-ol (1.0 eq)

  • Triethylamine (TEA) (2.2 eq), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (e.g., 1.44 g, 10 mmol) and anhydrous DCM (50 mL).

  • Cool the resulting suspension to 0°C using an ice bath.

  • Add (S)-2-amino-2-phenylethan-1-ol (e.g., 1.37 g, 10 mmol) in one portion.

  • To the stirred suspension, add a solution of triethylamine (e.g., 3.06 mL, 22 mmol) in anhydrous DCM (10 mL) dropwise via a syringe pump over 2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure oxazoline.

Causality & Trustworthiness:

  • Anhydrous Conditions: The imidate is sensitive to hydrolysis. Using anhydrous solvents and an inert atmosphere prevents the formation of unwanted amide byproducts.[6]

  • Slow Addition of Base: The reaction is exothermic. Slow, controlled addition of the base at low temperature prevents runaway reactions and minimizes side-product formation.

  • Stoichiometry of Base: More than two equivalents of base are required: one to neutralize the hydrochloride salt of the starting material and one to neutralize the HCl generated during the cyclization. A slight excess ensures the reaction goes to completion.

Application II: Synthesis of Thiazoles

The thiazole ring is a cornerstone of many pharmaceuticals, including antibiotics and anticancer agents.[7] A common route to thiazoles is the Hantzsch synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide.[8] this compound can serve as an effective α-halocarbonyl equivalent.

Reaction Mechanism

In this synthesis, the sulfur atom of a thioamide (e.g., thioacetamide) acts as the initial nucleophile, attacking the imidate carbon. This is followed by an intramolecular condensation where the nitrogen of the intermediate attacks the chloromethyl carbon, leading to cyclization. A final dehydration step yields the aromatic thiazole ring.

G R1 Methyl 2-chloroacetimidate + Thioamide I1 Thioimidate Intermediate R1->I1 1. Nucleophilic Attack (Sulfur) 2. Elimination of MeOH I2 Cyclized Intermediate I1->I2 Intramolecular Nucleophilic Attack (Nitrogen) P1 Substituted Thiazole I2->P1 Dehydration & Aromatization

Caption: Hantzsch-type mechanism for thiazole synthesis.

Experimental Protocol: Synthesis of 2-Methyl-4-(chloromethyl)thiazole

Materials:

  • This compound (1.0 eq)

  • Thioacetamide (1.1 eq)

  • Ethanol (95%)

  • Sodium bicarbonate (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (e.g., 0.83 g, 11 mmol) in ethanol (40 mL).

  • Add this compound (e.g., 1.44 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize any remaining acid, followed by a wash with brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the pure 2-methyl-4-(chloromethyl)thiazole.

Causality & Trustworthiness:

  • Solvent Choice: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves both the polar starting materials and facilitates the reaction without interfering.[8]

  • Reflux Conditions: The increased temperature is necessary to overcome the activation energy for the cyclization and subsequent dehydration steps, driving the reaction toward the aromatic thiazole product.

  • Mild Base Workup: A mild base like NaHCO₃ is used during workup to neutralize acid without risking hydrolysis or degradation of the final product.

Data Summary

The following table summarizes representative reaction conditions for the synthesis of nitrogen-containing heterocycles using imidate-based precursors.

HeterocyclePrecursor 1Precursor 2BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Oxazoline Methyl 2-chloroacetimidate HClβ-Amino AlcoholTEADCM0 to RT14-1870-90
Thiazole Methyl 2-chloroacetimidate HClThioamideNone*EthanolReflux4-665-85
Amidine Ethyl Acetimidate HClAnilineK₂CO₃2-MeTHFRT< 5>90[9]

*Base is typically not required for Hantzsch-type synthesis as the basicity of the thioamide is sufficient, though some protocols may include a non-nucleophilic base to scavenge HCl.

Conclusion and Future Outlook

This compound is a powerful and efficient reagent for constructing valuable nitrogen-containing heterocycles. The protocols described herein for oxazoline and thiazole synthesis are robust and rely on well-understood mechanistic principles. The dual electrophilic nature of the reagent allows for streamlined, often one-pot, procedures that are highly valuable in the context of library synthesis for drug discovery.[10] Further exploration of its reactivity with other dinucleophiles will undoubtedly expand its application and lead to the discovery of novel synthetic routes to other important heterocyclic systems.

References

  • Shaikh, A. et al. (2018). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. Available at: [Link]

  • Banerjee, A. et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Cozzi, P. G. et al. (2011). Synthesis of Nitrogenated Heterocycles by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)haloimines. SciSpace. Available at: [Link]

  • Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Vedejs, E. & Daugulis, O. (2004). 4-methoxycarbonyl-2-methyl-1,3-oxazole. Organic Syntheses Procedure. Available at: [Link]

  • Smith, A. D. et al. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. PMC - NIH. Available at: [Link]

  • Hernández, N. et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • Movassaghi, M. et al. (2014). 2,2,2-TRICHLOROETHYL ACETIMIDATE HYDROCHLORIDE. Organic Syntheses Procedure. Available at: [Link]

  • MDPI. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Available at: [Link]

  • ChemRxiv. (2022). Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. Available at: [Link]

  • Request PDF. Rh-Catalyzed Synthesis of Nitrogen-Containing Heterocycles. Available at: [Link]

  • Alsubari, A. (2020). MEDICINAL CHEMISTRY II DRUG Discovery and Development. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]

  • Google Patents. (1993). WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Google Patents. (2013). RU2486176C1 - Method for preparing 2-methylimidazole.
  • PubMed. (2018). Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds. Available at: [Link]

  • PMC - NIH. (2023). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Available at: [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

  • ResearchGate. (2022). (PDF) Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. Available at: [Link]

  • PMC - NIH. Synthesis of 2-imidazolones and 2-iminoimidazoles. Available at: [Link]

  • Globe Thesis. (2005). Studies On The Synthesis Of Nitrogen Containing Heterocycles. Available at: [Link]

Sources

Troubleshooting & Optimization

improving yield in reactions with methyl 2-chloroacetimidate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource center for methyl 2-chloroacetimidate hydrochloride (MCAH). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction yields. Our focus is on providing practical, experience-driven advice to ensure your success.

Troubleshooting Guide: Enhancing Reaction Success

This section addresses the most common challenges encountered when using this compound. Each answer provides a causal explanation and a step-by-step protocol for resolution.

Q1: My reaction yield is consistently low or zero. What are the primary factors I should investigate?

Low yield is the most frequent issue and typically points to one of three areas: reagent integrity, moisture contamination, or suboptimal reaction conditions.

Causality: this compound is a highly reactive electrophile, but its utility is dependent on its stability and the environment it's in. The imidate functionality is exceptionally sensitive to hydrolysis. Furthermore, as a salt, it requires careful neutralization to generate the reactive free-base form without promoting side reactions.

Troubleshooting Workflow:

G cluster_0 Initial Check cluster_1 Investigation Pathway cluster_2 Resolution A Low Yield Observed B 1. Verify Reagent Quality - Check storage conditions (-20°C). - Run NMR of starting material. - Is it a clean, white solid? A->B Start Here C 2. Eliminate Moisture - Flame-dry all glassware. - Use anhydrous solvents (freshly distilled or from a solvent system). - Handle under inert atmosphere (N2 or Ar). B->C If Reagent is OK D 3. Optimize Reaction Conditions - Re-evaluate base choice. - Screen solvents. - Adjust temperature. - Monitor reaction progress frequently. C->D If Moisture is Eliminated E Yield Improved D->E Iterate to Optimize

Caption: A logical workflow for troubleshooting low reaction yields.

Step-by-Step Protocol: Verifying and Improving Reaction Setup [1][2]

  • Reagent & Solvent Preparation:

    • Ensure your MCAH has been stored correctly at -20°C in a desiccated environment. It should be a white solid.[3]

    • Use freshly dried, anhydrous solvents. If you are using a bottled solvent with a septum, ensure it has been stored properly and use a dry needle for transfer.

    • Purify your nucleophile and other starting materials if their purity is questionable.[1]

  • Glassware and Atmosphere:

    • Flame-dry or oven-dry all glassware (reaction flask, stir bar, dropping funnel) immediately before use and cool under a stream of inert gas (Nitrogen or Argon).[1]

    • Assemble the reaction under the inert atmosphere.

  • Execution:

    • Add reagents in a controlled manner, often dropwise, to manage any exotherms.[1]

    • Stir the reaction mixture vigorously to ensure homogeneity.[1]

    • Carefully maintain the target temperature using an appropriate bath.[1]

Q2: The reaction stalls and I observe incomplete conversion of my starting material. How can I drive it to completion?

Incomplete conversion often arises from insufficient reactivity, deactivation of the reagent, or an unfavorable equilibrium.

Causality: The reaction requires the deprotonation of the hydrochloride salt to form the active methyl 2-chloroacetimidate free base. If the base is too weak, not enough of the active species is present. If the nucleophile is poor, the reaction may require more energy (heat) or a more activating solvent. Finally, if the reaction stalls after a period, it could indicate that the active imidate is slowly degrading under the reaction conditions.

Troubleshooting Table: Driving Reactions to Completion

Potential Cause Explanation Recommended Action
Insufficient Base The chosen base may be too weak to effectively neutralize the HCl salt and deprotonate the nucleophile if required.Switch to a stronger, non-nucleophilic base like DBU or Cs₂CO₃.[4] Use at least 1.1 equivalents for the HCl salt, plus additional equivalents if your nucleophile also needs deprotonation.
Low Temperature The activation energy for the reaction may not be met at the current temperature.Gradually increase the reaction temperature in 10-20°C increments, monitoring by TLC/LC-MS for product formation versus byproduct formation.[5]
Reagent Degradation The active imidate can hydrolyze over long reaction times, especially if trace moisture is present.If the reaction stalls, consider adding a second, fresh portion of MCAH (e.g., 0.2-0.5 equivalents) to replenish the active reagent.[1]
Poor Solvent Choice The solvent may not be effectively solvating the reactants or intermediates.Screen alternative anhydrous solvents. Aprotic polar solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are often good starting points.
Q3: I'm forming significant byproducts. What are they and how can I prevent them?

The primary byproduct is almost always from the hydrolysis of the imidate. Other side reactions can occur depending on your specific nucleophile and base.

Causality: Water is a competent nucleophile that attacks the electrophilic carbon of the imidate. This leads to the formation of methyl 2-chloroacetate and ammonia (which is protonated), effectively consuming your reagent. If a nucleophilic base (e.g., an amine) is used in excess, it can also compete with your desired nucleophile.

Primary Side Reaction: Hydrolysis

Hydrolysis MCAH Methyl 2-chloroacetimidate (Active Species) Intermediate Tetrahedral Intermediate MCAH->Intermediate Nucleophilic Attack Water H₂O (Trace Moisture) Water->Intermediate Products Methyl 2-chloroacetate + Ammonia (NH₃) Intermediate->Products Collapse

Caption: The hydrolysis pathway of methyl 2-chloroacetimidate.

Minimization Strategies:

  • Rigorous Anhydrous Technique: This is the most critical factor. Refer to the protocol in Q1 for ensuring a moisture-free environment.[1][6]

  • Choice of Base: Use a non-nucleophilic base. Sterically hindered amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. For sensitive substrates, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.[4]

  • Stoichiometry: Use the minimum required excess of the imidate, typically 1.1 to 1.5 equivalents, to reduce the potential for side reactions.

  • Temperature Control: Running the reaction at the lowest effective temperature can often improve selectivity and reduce the rate of decomposition pathways.[1]

Frequently Asked Questions (FAQs)

Q4: How should I properly store and handle this compound?
  • Storage: Store in a tightly sealed container at -20°C. The container should be placed inside a desiccator or a sealed bag with a desiccant to protect it from atmospheric moisture.

  • Handling: Handle the solid in a glove box or under a blanket of inert gas. If weighing in the open, do so quickly and in a low-humidity environment. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, as the compound is an irritant.

Q5: What is the general mechanism for reactions involving MCAH, for instance, in synthesizing an imidazole?

MCAH is a precursor to an electrophilic C=N bond. The reaction typically proceeds via the Pinner reaction mechanism or a variation thereof.

Mechanism: Imidazole Synthesis

  • Activation: A base neutralizes the hydrochloride, generating the free imidate.

  • Nucleophilic Attack: A nitrogen atom from a suitable precursor (e.g., an amidine or an amino-ketone) attacks the electrophilic carbon of the imidate.

  • Cyclization & Elimination: Subsequent intramolecular reactions and elimination of methanol and HCl lead to the formation of the aromatic imidazole ring.

Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization Cascade MCAH MCAH (Salt) ActiveImidate Active Imidate (Free Base) MCAH->ActiveImidate - Base·HCl Base Base (e.g., TEA) Base->MCAH Adduct Initial Adduct ActiveImidate->Adduct Nucleophile Nucleophile (e.g., Amidine) Nucleophile->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Attack Imidazole Imidazole Product Cyclized->Imidazole - MeOH - H₂O

Caption: Generalized mechanism for imidazole synthesis using MCAH.

This pathway is fundamental to the synthesis of many nitrogen-containing heterocycles, which are prevalent scaffolds in drug development.[7][8]

Q6: Which solvents and bases are most compatible with this reagent?

The ideal combination depends on the specific nucleophile and reaction. However, some general guidelines apply.

Solvent & Base Selection Table

Category Examples Pros Cons Best For...
Solvents Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF)Aprotic, range of polarities.Must be rigorously dried. DMF can be difficult to remove.General purpose reactions. ACN and DCM are often good starting points.
Organic Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU)Soluble in organic solvents, strong.Can be nucleophilic (TEA). DBU is very strong and may cause side reactions.Reactions where the resulting ammonium salt is soluble or easily removed.
Inorganic Bases Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)[4]Non-nucleophilic, easy to filter off.Often insoluble, requiring vigorous stirring or phase-transfer catalysts. Can be slow.Reactions with sensitive functional groups or where organic bases interfere with workup.
Q7: How can I effectively monitor the progress of my reaction?

Frequent monitoring is crucial to avoid over-running the reaction, which can lead to byproduct formation.[1]

  • Thin-Layer Chromatography (TLC): The quickest and most common method. Use a suitable solvent system that gives good separation between your starting material, product, and any major impurities. Co-spotting a lane with your starting material is essential for accurate comparison.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. You can confirm the mass of your product and see the disappearance of your starting material with high sensitivity. This is the preferred method in drug development settings.[9]

References

  • Benchchem. (n.d.). Improving the yield of reactions with Ethyl chloro(methylthio)acetate.
  • Google Patents. (2015). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield.
  • Google Patents. (2013). RU2486176C1 - Method for preparing 2-methylimidazole.
  • Ohta, S., et al. (n.d.). SYNTHESIS OF 2-ACYL-1-METHYL-lH-IMIDAZOLES AND REACTIVITY OF.
  • Wei, L., & Caron, S. (2013). Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. Organic Syntheses, 90, 174-181. DOI: 10.15227/orgsyn.090.0174.
  • Sigma-Aldrich. (n.d.). Methyl 2-chloroacetimidate 70737-12-1.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-chloroacetoacetate. PubChem.
  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • National Center for Biotechnology Information. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. PMC.
  • Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
  • National Center for Biotechnology Information. (n.d.). Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. PMC.
  • Hernández, N., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 47-58.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Alternatives for Methyl 4-methoxyacetoacetate in Drug Synthesis.
  • ResearchGate. (2021). Why did my amide syntesis does not work?.
  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
  • Chem-Impex. (n.d.). Methyl acetimidate hydrochloride.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
  • Sigma-Aldrich. (n.d.). Ethyl 2-chloroacetimidate hydrochloride | 36743-66-5.
  • BLD Pharm. (n.d.). 70737-12-1|this compound.
  • CymitQuimica. (n.d.). This compound.

Sources

Technical Support Center: Managing the Hygroscopic Nature of Methyl 2-Chloroacetimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl 2-chloroacetimidate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and use of this hygroscopic reagent. As Senior Application Scientists, we have compiled this guide based on the chemical properties of similar compounds, established laboratory best practices, and an understanding of the common challenges faced during synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the properties and handling of this compound.

Q1: What is this compound and what are its key properties?

This compound is a chemical reagent with the linear formula C₃H₆ClNO · HCl. It is a solid with a molecular weight of 144.00 g/mol and a melting point between 77-82 °C. It is primarily used as a reactant in the synthesis of various organic molecules, such as chiral homo- and heterotrisoxazolines.

PropertyValueSource
CAS Number 70737-12-1Sigma-Aldrich
Molecular Formula C₃H₇Cl₂NOCymitQuimica[1]
Molecular Weight 144.00Sigma-Aldrich
Form SolidSigma-Aldrich
Melting Point 77-82 °CSigma-Aldrich
Storage Temperature -20°CSigma-Aldrich

Q2: Is this compound hygroscopic?

While not always explicitly stated, imidate hydrochlorides as a class of compounds are known to be sensitive to moisture. For instance, the closely related ethyl acetimidate hydrochloride is described as very hygroscopic.[2] Therefore, it is best practice to treat this compound as a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[3] This can lead to clumping, degradation, and impact its reactivity in chemical syntheses.[3]

Q3: How should I properly store this compound?

Proper storage is critical to maintaining the integrity of this reagent. It should be stored at -20°C as recommended by the supplier. To mitigate its hygroscopic nature, it should be kept in a tightly sealed container, preferably in a desiccator or a dry box with a desiccant.[4] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.[5]

Troubleshooting Guide

This section provides solutions to common problems encountered when working with this compound, particularly those related to its hygroscopic nature.

Problem 1: Inconsistent or low yields in my reaction.

  • Cause: The most likely cause is the degradation of the this compound due to moisture absorption. Imidate hydrochlorides are intermediates in the Pinner reaction, which requires anhydrous conditions to proceed efficiently.[6][7] Moisture can hydrolyze the imidate to an amide, which will not participate in the desired reaction, thus lowering the yield.[6]

  • Solution:

    • Ensure Anhydrous Conditions: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas. Solvents should be anhydrous grade and handled under an inert atmosphere.[8]

    • Proper Reagent Handling: Weigh the required amount of this compound quickly to minimize exposure to air.[3] If possible, perform weighing and addition within a glove box or glove bag.[9]

    • Drying the Reagent: If you suspect the reagent has been exposed to moisture, it can be dried under vacuum in a desiccator containing a strong desiccant like phosphorus pentoxide (P₂O₅).[2]

Problem 2: The this compound has clumped or appears "wet".

  • Cause: This is a clear indication of moisture absorption due to improper storage or handling.[3]

  • Solution:

    • Drying: The clumped solid should be dried under high vacuum for several hours in the presence of a desiccant.

    • Check Storage: Review your storage protocol. Ensure the container is airtight and stored in a dry environment.[3][5] Consider transferring the reagent to a new, dry container under an inert atmosphere if the original container's seal is compromised.

Problem 3: My reaction is forming unexpected byproducts.

  • Cause: Besides hydrolysis to an amide, prolonged exposure to moisture and elevated temperatures can cause imidate hydrochlorides to decompose into other byproducts.[7][10]

  • Solution:

    • Temperature Control: The Pinner reaction and subsequent reactions with the imidate hydrochloride are often temperature-sensitive. It is crucial to maintain the recommended reaction temperature.[7]

    • Fresh Reagent: If you suspect significant degradation, it is best to use a fresh, unopened container of the reagent.

    • Inert Atmosphere: Always handle the reagent under an inert atmosphere to prevent reaction with atmospheric components.[8]

Experimental Workflows

To assist you further, here are diagrams outlining the best practices for handling and using this compound.

G cluster_storage Storage Protocol cluster_handling Handling Workflow storage_start Receive Reagent storage_inspect Inspect Container Seal storage_start->storage_inspect storage_store Store at -20°C in Desiccator storage_inspect->storage_store storage_inert Optional: Flush with Inert Gas storage_store->storage_inert handling_start Equilibrate to Room Temp in Desiccator handling_weigh Weigh Quickly in Dry Environment handling_start->handling_weigh handling_glovebox Ideal: Weigh in Glovebox handling_weigh->handling_glovebox handling_add Add to Anhydrous Reaction Mixture handling_weigh->handling_add handling_seal Immediately Reseal Container handling_add->handling_seal

Caption: Recommended storage and handling workflow for hygroscopic reagents.

G start Start: Reaction Setup dry_glassware Oven-Dry Glassware start->dry_glassware cool_inert Cool Under Inert Gas (Ar/N₂) dry_glassware->cool_inert add_solvent Add Anhydrous Solvent cool_inert->add_solvent add_reagent Add Methyl 2-chloroacetimidate HCl add_solvent->add_reagent run_reaction Run Reaction at Specified Temp add_reagent->run_reaction workup Reaction Workup run_reaction->workup

Caption: Anhydrous reaction setup for moisture-sensitive compounds.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Reagents & Solvents: How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Nitriles to Esters. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Good Laboratory Practice: Sample and Reagent Storage and Stability. (n.d.). SCION Instruments. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Improved Pinner Reaction with CPME as a Solvent. (2009). ResearchGate. Retrieved from [Link]

  • Method of producing acetamidine hydrochloride. (n.d.). Google Patents.
  • Safety Data Sheet: 2-chloroacetamide. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019, November 18). YouTube. Retrieved from [Link]

  • How do you handle hygroscopic salts? (n.d.). HepatoChem. Retrieved from [Link]

  • Pinner Reaction. (n.d.). J&K Scientific. Retrieved from [Link]

  • Synthesis and properties of acetamidinium salts. (n.d.). PubMed Central. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Pinner Salt Cyclisation? (2020, December 28). Reddit. Retrieved from [Link]

  • Methyl 2-chloroacetoacetate. (n.d.). PubChem. Retrieved from [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved from [Link]

  • Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • METHYL 2-CHLOROACETIMIDATE. (n.d.). Gsrs. Retrieved from [Link]

Sources

Technical Support Center: Methyl 2-chloroacetimidate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 2-chloroacetimidate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. Our goal is to provide you with in-depth, field-proven insights to help you navigate the nuances of this synthesis, with a specific focus on the critical parameter of reaction temperature. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your results.

Fundamentals: The Pinner Reaction at a Glance

The synthesis of this compound is a classic example of the Pinner reaction . This acid-catalyzed reaction involves the nucleophilic addition of an alcohol (methanol) to a nitrile (chloroacetonitrile) in the presence of anhydrous hydrogen chloride (HCl).[1][2] The resulting product is an imino ester salt, also known as a Pinner salt.[3][4]

The reaction is deceptively simple in its stoichiometry but highly sensitive to reaction conditions, particularly temperature and moisture.[3][5] Precise temperature control is paramount to prevent side reactions and ensure the stability of the desired product.

Reaction Mechanism Overview

Understanding the mechanism is key to effective troubleshooting. The process can be broken down into two primary stages:

  • Nitrilium Ion Formation: Anhydrous HCl protonates the nitrogen atom of chloroacetonitrile, creating a highly electrophilic nitrilium ion.

  • Nucleophilic Attack: The oxygen atom of methanol acts as a nucleophile, attacking the activated carbon of the nitrilium ion. A subsequent proton transfer yields the final product, this compound.[6]

Caption: Pinner reaction mechanism for methyl 2-chloroacetimidate HCl.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, with a focus on temperature optimization.

Q1: My reaction yield is very low or I'm not getting any product precipitate. What are the likely causes?

This is the most frequent challenge and is almost always linked to temperature or moisture control.

Causality: The Pinner reaction is exothermic, particularly during the initial bubbling of HCl gas into the methanol/chloroacetonitrile mixture. If this exotherm is not controlled, several problems arise:

  • Side Reactions: Elevated temperatures favor the formation of amide byproducts.[3]

  • Reagent Volatility: Chloroacetonitrile is volatile. Excessive heat can lead to the loss of this starting material.

  • Product Solubility: The Pinner salt product has a specific solubility profile. If the temperature is too high, it may remain dissolved in the reaction mixture, preventing precipitation. Conversely, if the temperature is too low during crystallization, it can also lead to incomplete precipitation.[7]

Troubleshooting Workflow:

Troubleshooting_Yield Start Low or No Yield Observed Check_Temp Was reaction temperature strictly maintained at 0-5°C? Start->Check_Temp Check_Moisture Were all reagents and glassware rigorously anhydrous? Check_Temp->Check_Moisture Yes High_Temp Issue: Uncontrolled Exotherm - Side reactions (amides) - Reagent evaporation Check_Temp->High_Temp No Check_HCl Was anhydrous HCl gas used? Was addition rate controlled? Check_Moisture->Check_HCl Yes Moisture_Contam Issue: Moisture Contamination - Hydrolysis to methyl 2-chloroacetate (ester byproduct) Check_Moisture->Moisture_Contam No Solution_HCl Solution: 1. Use a lecture bottle of anhydrous HCl. 2. Ensure a steady, slow bubble rate. 3. Run reaction for the prescribed time (e.g., 5 hours) to ensure completion. Check_HCl->Solution_HCl No Solution_Temp Solution: 1. Use a cryostat or ice-salt bath for precise temp control. 2. Add HCl gas slowly to manage the exotherm. High_Temp->Solution_Temp Solution_Moisture Solution: 1. Flame-dry glassware under vacuum/inert gas. 2. Use anhydrous grade methanol and fresh chloroacetonitrile. 3. Dry HCl gas if generated in-house. Moisture_Contam->Solution_Moisture HCl_Issue Issue: Inadequate Acid Catalyst - Incomplete nitrilium ion formation Parameter_Relationships Temp Reaction Temperature Product Desired Product (Imidate Salt) Temp->Product Low Temp Favors Amide Amide Byproduct Temp->Amide High Temp Promotes Moisture Moisture (H₂O) Moisture->Product Degrades Ester Ester Byproduct Moisture->Ester Promotes Hydrolysis Product->Temp High Temp Degrades

Caption: Relationship between temperature, moisture, and product formation.

Optimized Experimental Protocol

This protocol is synthesized from best practices for the Pinner reaction, adapted for the specific synthesis of this compound. [1][3][7] Materials:

  • Chloroacetonitrile (anhydrous)

  • Methanol (anhydrous grade)

  • Anhydrous Hydrogen Chloride (gas from a lecture bottle is ideal)

  • Diethyl ether (anhydrous)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-neck round-bottom flask, flame-dried under vacuum.

  • Magnetic stirrer and stir bar.

  • Thermocouple or low-temperature thermometer.

  • Gas dispersion tube.

  • Inert gas inlet.

  • Outlet connected to a gas scrubber (e.g., containing a NaOH solution).

  • Ice-salt bath or cryostat capable of maintaining 0-5°C.

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Equip the flask with a magnetic stir bar, thermocouple, and gas dispersion tube.

  • Charging Reagents: To the flask, add anhydrous methanol (1.2 eq) followed by chloroacetonitrile (1.0 eq).

  • Cooling: Cool the stirred solution to 0°C using an ice-salt bath. Ensure the temperature stabilizes before proceeding.

  • HCl Addition: Begin bubbling anhydrous HCl gas through the solution via the gas dispersion tube at a slow, steady rate (e.g., 1-2 bubbles per second in the scrubber).

  • Temperature Monitoring (Critical Step): Monitor the internal temperature closely. The reaction is exothermic. Adjust the HCl flow rate to ensure the temperature does not exceed 5°C . [7]6. Reaction Time: Continue the HCl addition for 4-5 hours, maintaining the 0-5°C temperature range. A white precipitate of the product should form during this time.

  • Completion & Isolation: Once the reaction is complete, stop the HCl flow but continue stirring in the cold bath for another 30 minutes.

  • Filtration: Filter the cold slurry quickly through a Büchner funnel.

  • Washing: Wash the collected white solid with two portions of cold (0°C) anhydrous diethyl ether to remove unreacted starting materials and excess HCl.

  • Drying: Dry the product under high vacuum at ambient temperature (20-25°C) until a constant weight is achieved. Store the final product at -20°C under an inert atmosphere. [8]

Data Summary: Key Reaction Parameters

ParameterRecommended ValueRationale & Criticality
Reaction Temperature 0-5°C (Most Critical) Prevents amide formation, minimizes product decomposition, and controls exotherm. [7]
Reaction Time 4-5 hoursEnsures complete conversion. Monitor by in-process controls (e.g., TLC or GC-MS if possible).
Atmosphere Anhydrous, Inert (N₂/Ar)Prevents hydrolysis of the product to the corresponding ester. [1][3]
Reagents Purity Anhydrous GradeCritical to prevent moisture-induced side reactions. [5]
Drying Temperature < 40°C (Ambient preferred)The product is thermally sensitive; high temperatures will cause decomposition. [8]

References

  • Wei, L., & Caron, S. (2013). Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride. Organic Syntheses, 90, 174-181. [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Name Reactions in Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • De Kimpe, N., & Stevens, C. (1992). A Convenient Synthesis of 2-Substituted 1,3-Oxazole-4-Carboxylates. Organic Syntheses, 71, 103. [Link]

  • Schlama, T., & De Mesmaeker, A. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 179-184. [Link]

  • Google Patents. (2014). Preparation method of N-substituted amidine hydrochloride. EP2796449A1.

Sources

Technical Support Center: Workup Procedures for Reactions Using Methyl 2-Chloroacetimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the workup of reactions involving methyl 2-chloroacetimidate hydrochloride. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you navigate common challenges and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary reactivity concerns?

This compound (C₃H₆ClNO · HCl) is a reactive chemical intermediate. It is the hydrochloride salt of an imidate, a functional group that can be considered a nitrogen analog of an ester. Its primary utility comes from its ability to participate in reactions such as the synthesis of heterocycles. The key reactivity concern is its susceptibility to hydrolysis. Like many imidate salts, it can readily react with water to form the corresponding amide (2-chloroacetamide) and alcohol (methanol).[1][2] This hydrolysis can be accelerated by both acidic and basic conditions, making careful control of pH during the workup procedure critical.[1][3]

Q2: What are the essential safety precautions when handling this compound and its byproducts?

This compound is classified as a skin, eye, and respiratory irritant. The potential hydrolysis byproduct, 2-chloroacetamide, is toxic if swallowed and may cause an allergic skin reaction.[4] Therefore, stringent safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[5][6]

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.

  • Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture, as it is hygroscopic.[6][7]

Troubleshooting Guide

Q3: My reaction mixture is forming a persistent emulsion during the aqueous extraction. How can I resolve this?

Cause: Emulsions are often caused by the presence of polar, high-molecular-weight byproducts or unreacted starting materials that act as surfactants. The formation of ammonium salts (if ammonia is released from the imidate) or other fine particulates can also stabilize emulsions.

Solution:

  • Brine Wash: The most common and effective method is to add a saturated aqueous solution of sodium chloride (brine).[8] The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components, making them less soluble in the aqueous layer.

  • Filtration: If fine solid particles are suspected, filter the entire biphasic mixture through a pad of Celite® or glass wool. This can remove the particulates that are stabilizing the emulsion.

  • Solvent Modification: Add a small amount of a different organic solvent with a lower polarity (like hexane) or higher polarity (like ethyl acetate), depending on your primary solvent system. This can alter the interfacial tension.

  • Patience & Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, gentle swirling or rolling of the funnel, rather than vigorous shaking, can prevent emulsion formation in the first place.

Q4: I'm observing significant decomposition of my desired product during the workup. What's going wrong?

Cause: Your product likely contains a functionality (such as an imidate, ester, or other acid/base-sensitive group) that is unstable to the pH of your aqueous wash. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of imidates and their derivatives.[1][3]

Solution:

  • Use pH-Buffered Washes: Instead of using plain deionized water, wash the reaction mixture with a pH 7 buffer solution.[7] This neutralizes any residual acid or base without causing a drastic pH swing.

  • Mild Basic Wash: If you need to neutralize acid, use a weak base like saturated sodium bicarbonate (NaHCO₃) solution instead of a strong base like sodium hydroxide (NaOH).[9] Add it slowly and vent the separatory funnel frequently to release the CO₂ gas that is generated.[9]

  • Temperature Control: Perform the entire workup procedure at a reduced temperature (e.g., in an ice bath). Lower temperatures slow down the rate of hydrolysis.

  • Minimize Contact Time: Do not let the reaction mixture sit in contact with the aqueous phase for extended periods. Separate the layers promptly after washing.

Q5: How can I effectively remove the 2-chloroacetamide byproduct from my product?

Cause: 2-chloroacetamide is a common byproduct resulting from the hydrolysis of the this compound reagent.[2] It is a polar amide and may co-extract with your product, especially if your product has moderate polarity.

Solution:

  • Basic Wash: The amide byproduct can sometimes be removed by washing the organic layer with a dilute basic solution, such as 1-2 M aqueous NaOH.[10] This can help hydrolyze or deprotonate related impurities, increasing their water solubility. However, this must be done cautiously, ensuring your desired product is stable to these conditions.

  • Aqueous Washes: Multiple washes with water will help remove the water-soluble 2-chloroacetamide.[8]

  • Crystallization: If your product is a solid, crystallization is often an excellent method for purification. 2-chloroacetamide will likely remain in the mother liquor. It may be necessary to perform the crystallization from a solvent system where the byproduct is highly soluble.[11]

  • Column Chromatography: Flash chromatography is a highly effective method for separating compounds with different polarities.[12] Since 2-chloroacetamide is quite polar, it will typically have strong retention on a silica gel column, allowing for the elution of less polar products.

Standard Aqueous Workup Protocol

This protocol provides a robust, general-purpose procedure for working up reactions involving this compound. Modifications may be necessary based on the specific properties of your product.

Objective: To quench the reaction, neutralize acidic or basic components, and remove water-soluble impurities.

Step-by-Step Methodology:

  • Quenching (Optional): If the reaction is performed under strictly anhydrous conditions, it may first be quenched by slowly adding it to a cooled (0 °C) stir plate containing a pH 7 buffer or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).[13] This ensures the product is fully dissolved in the organic phase.

  • Transfer: Transfer the biphasic mixture to a separatory funnel.

  • Neutralization Wash:

    • If the reaction was run under acidic conditions, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until gas evolution ceases.[9] Shake gently, venting frequently.[9] Separate the layers.

    • If the reaction was run under basic conditions (e.g., with an amine base), wash with a dilute acid like 1 M HCl.[9] Separate the layers.

  • Water Wash: Wash the organic layer with deionized water (2 x 20 mL for a 50 mL scale reaction) to remove water-soluble byproducts like 2-chloroacetamide.[8]

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine).[8] This step removes the bulk of the dissolved water from the organic layer and helps break any minor emulsions.[8]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Let it stand for 15-30 minutes, swirling occasionally.

  • Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can then be purified by column chromatography, crystallization, or distillation as required.

Workup Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for a typical workup.

Workup_Workflow start Reaction Mixture quench 1. Quench Reaction (e.g., with pH 7 Buffer or sat. NH4Cl) start->quench dilute 2. Dilute with Organic Solvent quench->dilute transfer 3. Transfer to Separatory Funnel dilute->transfer condition_check Reaction Condition? transfer->condition_check acidic_wash 4a. Wash with sat. NaHCO3 (Vent CO2!) condition_check->acidic_wash  Acidic basic_wash 4b. Wash with dilute HCl condition_check->basic_wash  Basic   separate_layers Separate Layers acidic_wash->separate_layers basic_wash->separate_layers water_wash 5. Wash with Water (Repeat 2-3x) brine_wash 6. Wash with Brine water_wash->brine_wash dry 7. Dry Organic Layer (e.g., Na2SO4) brine_wash->dry separate_layers->water_wash filter_concentrate 8. Filter & Concentrate dry->filter_concentrate purify 9. Purify Crude Product (Chromatography, Crystallization, etc.) filter_concentrate->purify end_product Pure Product purify->end_product

Caption: Workflow for the workup of reactions using methyl 2-chloroacetimidate HCl.

Data Presentation: Common Extraction Solvents

Choosing the right solvent is critical for an effective extraction. The ideal solvent should readily dissolve your compound of interest while being immiscible with water and having a low boiling point for easy removal.

SolventFormulaDensity (g/mL)Boiling Point (°C)Key Characteristics
Dichloromethane CH₂Cl₂1.3340Excellent solvent for a wide range of organic compounds; forms the lower layer with water.
Ethyl Acetate C₄H₈O₂0.9077Good general-purpose solvent; slightly water-soluble; less toxic than chlorinated solvents; forms the upper layer.
Diethyl Ether (C₂H₅)₂O0.7135Highly volatile and flammable; excellent solvent for non-polar compounds; forms the upper layer.
2-Methyl-THF C₅H₁₀O0.8680Greener alternative to THF and DCM; forms the upper layer; less prone to peroxide formation than ether.[14]
Toluene C₇H₈0.87111Good for extracting non-polar compounds; high boiling point can be a disadvantage for removal.
References
  • Organic Syntheses Procedure, Coll. Vol. 100, p. 3 (2023); Vol. 98, p. 1 (2021). [Link]

  • Methyl 2-chloroacetoacetate | C5H7ClO3 - PubChem. [Link]

  • Hydrolysis of methyl chloride - US1688726A - Google P
  • Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer. [Link]

  • Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne–Isocyanide Adduct with Weak Nucleophiles | Organic Letters - ACS Publications. [Link]

  • The Mechanism of Hydrolysis of Imidate Salts - Canadian Science Publishing. [Link]

  • 2-Chloroacetamide - Eurofins. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Asymmetric Rearrangement of Allylic Trichloroacetimidates - Organic Syntheses. [Link]

  • What is the best way to purify a crude reaction mixture that auto-crystallizes? - Biotage. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - ResearchGate. [Link]

  • Chemistry of Imidates - Scribd. [Link]

  • Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate - MDPI. [Link]

  • Reaction Work-Up I | MIT Digital Lab Techniques Manual - YouTube. [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in Oxazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oxazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Oxazolines are pivotal intermediates and structural motifs in a vast array of biologically active molecules and chiral ligands.[1] However, their synthesis is often accompanied by the formation of undesired byproducts that can complicate purification, reduce yields, and compromise the stereochemical integrity of the final product.

This document moves beyond standard protocols to provide a deeper understanding of the causal mechanisms behind common side reactions. By understanding why a byproduct forms, you can strategically adjust your experimental parameters to favor the desired reaction pathway. The troubleshooting guides and frequently asked questions below are structured to address specific issues you may encounter in your laboratory work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems observed during oxazoline synthesis, categorized by the synthetic route.

Route 1: Cyclodehydration of N-(2-Hydroxyethyl)amides

This is one of the most common methods for synthesizing 2-oxazolines. The core transformation involves the removal of a water molecule to facilitate ring closure. While seemingly straightforward, this process can be plagued by incomplete reaction and side product formation.

Q1: My cyclodehydration reaction is sluggish, and I'm isolating mostly unreacted starting material. How can I drive the reaction to completion?

A1: Incomplete cyclodehydration is a common issue, often stemming from insufficient activation of the hydroxyl group or unfavorable reaction kinetics.

  • Expertise & Experience: The key is to transform the poor hydroxyl leaving group into a better one. The choice of dehydrating agent is critical and depends on the substrate's sensitivity.

    • For robust substrates: Strong acids like triflic acid (TfOH) can be highly effective, protonating the hydroxyl group to facilitate its departure as water.[2] This method is often clean, generating only water as a byproduct.[2]

    • For sensitive substrates: Milder reagents are necessary to avoid degradation.

      • Appel Reaction Conditions: A combination of triphenylphosphine (PPh₃) and a halogen source (e.g., CCl₄, CBr₄, or I₂) activates the alcohol. However, this generates a stoichiometric amount of triphenylphosphine oxide (TPPO), which can be challenging to remove.

      • Sulfur-Based Reagents: Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are highly efficient and operate under mild conditions, but they are hazardous and must be handled with extreme care.[3]

      • Burgess Reagent: This reagent is also effective for mild dehydration but can sometimes lead to elimination byproducts depending on the substrate.

  • Trustworthiness (Self-Validating Protocol): To optimize your reaction, consider the following systematic approach:

    • Start with a strong, non-nucleophilic acid catalyst like TfOH if your substrate is stable.

    • If starting material persists or degradation occurs, switch to a milder activating agent like those used in the Appel reaction.

    • Ensure anhydrous conditions, as water can quench the activating reagents and hydrolyze the product.

    • Increase the reaction temperature incrementally. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.

Q2: I'm observing a significant amount of a byproduct with a similar polarity to my starting material. I suspect it's the hydrolyzed oxazoline. How can I prevent this?

A2: Oxazoline rings are susceptible to hydrolysis, especially under acidic conditions, which re-forms the N-(2-hydroxyethyl)amide.

  • Expertise & Experience: The mechanism of acid-catalyzed hydrolysis involves protonation of the endocyclic nitrogen atom, which activates the C=N bond for nucleophilic attack by water. This process is reversible, and the equilibrium can be shifted towards the starting materials in the presence of excess water.

  • Authoritative Grounding: The stability of the oxazoline ring is pH-dependent. The rate of hydrolysis increases significantly in acidic aqueous media.[4]

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Control Acid Stoichiometry: If using an acid catalyst, use the minimum effective amount. Excess acid can increase the rate of hydrolysis.

    • Azeotropic Removal of Water: For thermal dehydrations, using a solvent like toluene with a Dean-Stark trap can effectively remove the water generated during the reaction, driving the equilibrium towards the oxazoline product.

    • Basic Work-up: During the reaction work-up, use a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any acid and quench the reaction. This will deprotonate the oxazolinium salt and minimize hydrolysis.

Q3: When synthesizing a chiral oxazoline from an enantiopure amino alcohol, I'm observing a loss of enantiomeric purity. What is causing this epimerization and how can I stop it?

A3: Epimerization at the C4 position of the oxazoline ring is a critical issue that can compromise the stereochemical integrity of your product.

  • Expertise & Experience: The mechanism of epimerization often depends on the specific reagents and conditions used.

    • Dehydrating Agent-Mediated Epimerization: Some dehydrating agents, like the Burgess reagent, can promote epimerization at the adjacent β-carbon of the amino alcohol precursor.[5]

    • Hybrid Reaction Pathways: In acid-catalyzed cyclodehydration, two competing mechanisms can be at play: one that proceeds with retention of stereochemistry (intramolecular attack of the hydroxyl on the activated amide) and another that proceeds with inversion (Sₙ2-like attack of the amide oxygen on the activated alcohol).[2] If both pathways are active, a mixture of enantiomers can be formed, leading to an overall loss of enantiopurity.[2]

    • Oxazolone Formation: In some cases, particularly with strong activating agents, an intermediate oxazolone can form. The C4 proton of the oxazolone is acidic and can be abstracted by a base, leading to racemization.

  • Troubleshooting Steps:

    • Choice of Dehydrating Agent: For chiral substrates, it is crucial to select a dehydrating agent known to minimize epimerization. Methods that proceed with a clean inversion of stereochemistry, such as those using DAST or Deoxo-Fluor, can be advantageous if the starting amino alcohol has the opposite desired stereochemistry.[2]

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for epimerization.

    • Base Strength: If a base is used, a non-nucleophilic, sterically hindered base is often preferred to minimize abstraction of the C4 proton.

Route 2: From Carboxylic Acid Derivatives (e.g., using SOCl₂ or Appel Reaction)

This route involves activating the carboxylic acid, typically by converting it to an acyl chloride in situ, followed by reaction with an amino alcohol and subsequent cyclization.

Q4: I'm using thionyl chloride (SOCl₂) to synthesize my oxazoline, but I'm getting a chlorinated byproduct. What is it and how do I avoid it?

A4: The likely byproduct is a chloroamide, formed by the ring-opening of the oxazoline by a chloride ion.

  • Expertise & Experience: This side reaction is a classic example of nucleophilic attack on a protonated oxazoline (an oxazolinium ion). The reaction with thionyl chloride generates HCl as a byproduct, which can protonate the nitrogen of the newly formed oxazoline. The resulting oxazolinium ion is then susceptible to attack by the chloride anion.

  • Authoritative Grounding: To prevent this, it is essential to maintain anhydrous conditions and to control the amount of acid present.[6]

  • Troubleshooting Protocol:

    • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Thionyl chloride reacts violently with water.

    • Use of a Base: Include a non-nucleophilic base, such as triethylamine or pyridine, in the reaction mixture to scavenge the HCl produced. This prevents the protonation of the oxazoline.

    • Temperature Control: Add the thionyl chloride slowly at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions.

    • Alternative Reagents: If the chloroamide byproduct persists, consider using a milder reagent for the acid activation step, such as oxalyl chloride, which often gives cleaner reactions.

Q5: The purification of my oxazoline synthesized via the Appel reaction is very difficult due to the presence of triphenylphosphine oxide (TPPO). How can I effectively remove this byproduct?

A5: The removal of TPPO is a well-known challenge in reactions employing triphenylphosphine.

  • Expertise & Experience: TPPO is a highly polar and crystalline compound that is often soluble in many organic solvents, making its removal by simple extraction or chromatography challenging. Several methods have been developed to address this issue.

    • Crystallization: If your product is nonpolar and TPPO is a major byproduct, you can sometimes precipitate the TPPO from a nonpolar solvent like hexane or a mixture of ether and pentane.

    • Chromatography: While challenging, careful column chromatography can be effective. A gradient elution starting with a nonpolar solvent and gradually increasing the polarity can help separate the product from the more polar TPPO.

    • Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. Adding a solution of zinc chloride in a polar solvent can precipitate the TPPO, which can then be removed by filtration.

  • Recommended Purification Protocol:

    • After the reaction, concentrate the crude mixture.

    • Add a minimal amount of a polar solvent (e.g., ethanol) to dissolve the mixture.

    • Add a solution of zinc chloride (2 equivalents with respect to the initial triphenylphosphine) in the same solvent.

    • Stir the mixture for a few hours at room temperature.

    • Filter off the precipitated TPPO-Zn complex.

    • Purify the filtrate containing your product by standard methods (extraction, chromatography).

Route 3: From Aldehydes and Amino Alcohols

This method typically proceeds through an intermediate oxazolidine, which is then oxidized to the oxazoline.

Q6: My reaction of an aldehyde and an amino alcohol is not going to completion, and I'm isolating the intermediate oxazolidine. How can I improve the oxidation step?

A6: The formation of the oxazolidine is often a rapid and reversible equilibrium. The key to a successful synthesis is the efficient oxidation of this intermediate.

  • Expertise & Experience: The choice of oxidizing agent is crucial. N-Bromosuccinimide (NBS) is a commonly used and effective reagent for this transformation.[7][8] The mechanism is believed to involve the formation of an N-bromo-oxazolidine intermediate, followed by the elimination of HBr to yield the oxazoline.[7]

  • Troubleshooting Steps:

    • Ensure Complete Oxazolidine Formation: Before adding the oxidizing agent, allow sufficient time for the equilibrium between the aldehyde, amino alcohol, and oxazolidine to be established. This can be monitored by TLC or ¹H NMR. The use of a dehydrating agent like molecular sieves can help drive this equilibrium towards the oxazolidine.

    • Optimize Oxidant Stoichiometry: Use at least one equivalent of the oxidizing agent (e.g., NBS). In some cases, a slight excess may be beneficial.

    • Temperature Control: The oxidation step is often exothermic. Add the oxidizing agent in portions at a controlled temperature (e.g., 0 °C) to prevent side reactions.

    • Alternative Oxidants: If NBS is not effective, other halogen-based oxidants like 1,3-diiodo-5,5-dimethylhydantoin can be employed.[3]

Q7: I'm trying to synthesize an oxazoline from a phenol-containing aldehyde, but I'm getting a brominated aromatic byproduct. What's happening?

A7: Electron-rich aromatic rings, such as phenols, are highly susceptible to electrophilic aromatic halogenation, and this can be a competing side reaction when using halogen-based oxidizing agents like NBS. [6]

  • Expertise & Experience: The bromine generated from NBS can preferentially attack the activated aromatic ring instead of the oxazolidine nitrogen.

  • Mitigation Strategies:

    • Protect the Phenolic Hydroxyl Group: Before the oxazoline synthesis, protect the phenolic hydroxyl group with a suitable protecting group (e.g., as a methyl ether or a silyl ether) that is stable to the reaction conditions. The protecting group can be removed after the oxazoline is formed.

    • Use a Non-Halogenated Oxidant: Explore alternative oxidation methods that do not involve electrophilic halogenating agents. However, these are less common for this specific transformation.

    • Modify Reaction Conditions: Lowering the reaction temperature and slowly adding the NBS may help to favor the desired oxidation over aromatic bromination, but this is often not sufficient to completely suppress the side reaction.

Frequently Asked Questions (FAQs)

Q8: What is the role of a Lewis acid in oxazoline synthesis from nitriles? A8: In the synthesis of oxazolines from nitriles and amino alcohols, a Lewis acid (e.g., ZnCl₂ or FeCl₃) acts as a catalyst to activate the nitrile group.[3] It coordinates to the nitrogen of the nitrile, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the amino alcohol. This is followed by intramolecular attack of the amino group on the intermediate imidate to form the oxazoline ring after elimination of ammonia. These reactions often require high temperatures and strictly anhydrous conditions to be effective.[6]

Q9: Can I synthesize oxazolines in "green" solvents? A9: Yes, there is growing interest in developing more environmentally friendly methods for oxazoline synthesis. Some procedures have been reported to work in water, although this is not common for all methods.[3] Additionally, methods that use catalytic amounts of reagents and generate only water as a byproduct are considered greener alternatives to those that produce stoichiometric amounts of waste.[2]

Q10: What is the typical stereochemical outcome of the cyclodehydration of N-(2-hydroxyethyl)amides? A10: The stereochemical outcome depends on the reaction mechanism, which is influenced by the choice of dehydrating agent.

  • Retention: If the reaction proceeds through the activation of the amide carbonyl followed by intramolecular attack of the hydroxyl group, the stereochemistry at the carbinol center is retained.

  • Inversion: If the hydroxyl group is activated and then displaced by the amide oxygen in an Sₙ2-like fashion, there will be an inversion of stereochemistry.[2] It is important to consult the literature for the specific reagent you are using to predict the stereochemical outcome. In some cases, a mixture of both pathways can occur, leading to a loss of stereochemical purity.[2]

Data Summary and Protocols

Table 1: Comparison of Common Oxazoline Synthesis Methods
MethodStarting MaterialsReagents/ConditionsTypical YieldsCommon ByproductsKey Considerations
Cyclodehydration N-(2-Hydroxyethyl)amideTfOH, DCE, 80 °CGood to ExcellentWaterClean reaction, but requires acid-stable substrates.[2]
Appel Reaction Carboxylic acid, Amino alcoholPPh₃, I₂, Et₃N, MeCNGoodTriphenylphosphine oxideMild conditions, but stoichiometric byproduct formation.
SOCl₂ Method Carboxylic acid, Amino alcoholSOCl₂, base (e.g., Et₃N)Moderate to GoodChloroamide, HCl saltsRequires strict anhydrous conditions.[6]
Aldehyde Route Aldehyde, Amino alcoholMolecular sieves, then NBSGoodOxazolidine, SuccinimideMild, one-pot procedure; not suitable for electron-rich aromatics.[7]
Nitrile Route Nitrile, Amino alcoholZnCl₂ (cat.), chlorobenzene, refluxModerate to GoodUnreacted starting materialsHarsh conditions, requires high temperatures.[6]
Experimental Protocol: Synthesis of a Chiral Oxazoline from an Amino Acid

This protocol describes the synthesis of (S)-4-benzyl-2-phenyloxazoline from L-phenylalaninol and benzoyl chloride, a common method that involves the formation of an N-(2-hydroxyethyl)amide followed by cyclodehydration.

Step 1: Amide Formation

  • To a solution of L-phenylalaninol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.05 eq) in anhydrous DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amino alcohol is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-hydroxy-1-phenylethyl)benzamide.

Step 2: Cyclodehydration (using SOCl₂)

  • Dissolve the crude amide from Step 1 in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.2 eq).

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure (S)-4-benzyl-2-phenyloxazoline.

Visualizing Reaction Pathways

The following diagrams illustrate the desired synthetic pathways and common side reactions.

Diagram 1: General Oxazoline Synthesis via Cyclodehydration

G Amide N-(2-Hydroxyethyl)amide Activated_OH Activated Intermediate (e.g., O-Tf, O-PPh3+) Amide->Activated_OH Dehydrating Agent Oxazoline 2-Oxazoline Activated_OH->Oxazoline Intramolecular Cyclization Water H₂O Activated_OH->Water G Oxazoline 2-Oxazoline Oxazolinium Oxazolinium Ion Oxazoline->Oxazolinium Protonation Amide N-(2-Hydroxyethyl)amide (Hydrolysis Product) Oxazolinium->Amide Nucleophilic Attack H_plus H⁺ H2O H₂O H2O->Oxazolinium

Caption: Mechanism of unwanted hydrolysis of the oxazoline ring.

Diagram 3: Competing Pathways in Chiral Synthesis

G cluster_pathways Competing Cyclization Mechanisms cluster_A Pathway A (Retention) cluster_B Pathway B (Inversion) Amide Chiral N-(2-Hydroxyethyl)amide Activated_Amide Activated Amide Amide->Activated_Amide Activated_OH Activated Alcohol Amide->Activated_OH Retention Oxazoline (Retention) Activated_Amide->Retention Inversion Oxazoline (Inversion) Activated_OH->Inversion

Caption: Competing pathways leading to retention or inversion of stereochemistry.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Oxazoline. Retrieved from [Link]

  • Yang, T., Huang, C., Jia, J., Wu, F., & Ni, F. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. [Link]

  • Badiang, J. G., & Aubé, J. (1996). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. The Journal of Organic Chemistry, 61(8), 2484–2487. [Link]

  • Hoogenboom, R., et al. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. Polymer Chemistry. [Link]

  • Li, X., Chen, N., & Xu, J. (2010). An Improved and Mild Wenker Synthesis of Aziridines. Synthesis, 2010(20), 3423-3428. [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 2: Enantioselective synthesis of acyclic quaternary α-amino acids. Tetrahedron: Asymmetry, 18(24), 2895-2941.
  • Wikipedia. (2023, April 20). Burgess reagent. Retrieved from [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazolines and thiazolines. Tetrahedron Letters, 34(38), 6267-6270.
  • Gant, T. G. (2014). Oxazoline and Thiazoline Rings in Natural Products. In Comprehensive Organic Synthesis II (Second Edition) (pp. 643-679). Elsevier.

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Validation & Comparative

A Senior Application Scientist’s Comparative Guide to Chloroacetimidate Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the ability to form carbon-heteroatom bonds with high efficiency and stereocontrol is paramount. Among the plethora of reagents developed for this purpose, O-alkyl chloroacetimidates have carved out a significant niche, prized for their unique balance of stability and reactivity. Initially popularized by Richard R. Schmidt for glycosylation, their application has expanded into other critical transformations, including the celebrated Overman rearrangement.

This guide provides an in-depth comparison of the chloroacetimidate family—primarily focusing on the ubiquitous trichloroacetimidate (TCA) and its analogs. We will dissect their performance, explore the mechanistic underpinnings of their reactivity, and provide field-proven protocols to empower researchers in their synthetic endeavors. Our focus is not just on the "how," but the "why," ensuring a deeper understanding that translates to more effective and reproducible chemistry in the lab.

The Chloroacetimidate Family: Structure, Stability, and Reactivity

The utility of chloroacetimidate reagents stems from the electronic nature of the imidate functionality. The nitrogen atom can be protonated or coordinate to a Lewis acid, turning the entire group into an excellent leaving group. The degree of halogenation on the acetimidate moiety directly modulates this property.

  • Trichloroacetimidates (CCl₃C(NH)OR): These are the most widely used members of the family. The three electron-withdrawing chlorine atoms significantly increase the acidity of the N-H proton and enhance the stability of the resulting trichloroacetamide byproduct. This makes the trichloroacetimidate group a superb leaving group, allowing for activation under very mild, often catalytic, acidic conditions.[1][2] They are generally stable enough for purification by chromatography and can be stored for extended periods under anhydrous conditions.

  • Dichloroacetimidates (CHCl₂C(NH)OR): With one less chlorine atom, dichloroacetimidates are less reactive than their trichloro- counterparts. The leaving group is less stable, and thus, activation typically requires stronger Lewis acids or higher reaction temperatures. This can be advantageous in cases where the high reactivity of trichloroacetimidates leads to side reactions or decomposition of sensitive substrates.

  • Monochloroacetimidates (CH₂ClC(NH)OR): These are the least reactive of the common analogs. Their application is less frequent and reserved for specific cases where a much lower level of reactivity is desired to achieve selectivity.

The choice of reagent is therefore a critical decision based on the nucleophilicity of the acceptor and the overall sensitivity of the substrates involved. For most applications, including the synthesis of complex oligosaccharides and natural products, trichloroacetimidates represent the optimal balance of reactivity and stability.[3]

Comparative Properties of Chloroacetimidate Reagents
FeatureMonochloroacetimidateDichloroacetimidateTrichloroacetimidate
Relative Reactivity LowModerateHigh
Leaving Group Ability GoodBetterExcellent
Typical Activators Stronger Lewis/Brønsted AcidsModerate Lewis/Brønsted AcidsCatalytic, Mild Lewis/Brønsted Acids (e.g., TMSOTf, BF₃·OEt₂)[2]
Reagent Stability ModerateGoodExcellent
Common Applications Niche, for highly reactive substratesSubstrates sensitive to high acidityGeneral purpose, glycosylations[4], Overman rearrangement[5]

The Heart of the Reaction: Mechanism of Activation

The power of chloroacetimidates lies in their activation by catalytic amounts of a Brønsted or Lewis acid.[1] This catalytic nature is a significant advantage over methods requiring stoichiometric promoters, such as the Koenigs-Knorr reaction.

The generally accepted mechanism involves the following steps:

  • Activation: The nitrogen atom of the imidate is protonated by a Brønsted acid or coordinates to a Lewis acid. This enhances the electrophilicity of the anomeric carbon.

  • Nucleophilic Attack: The nucleophile (e.g., a hydroxyl group from a glycosyl acceptor) attacks the activated carbon.

  • Leaving Group Departure: The protonated chloroacetamide group departs, forming a stable, neutral amide byproduct.

This process can proceed through various pathways (Sₙ1-like or Sₙ2-like), and the stereochemical outcome is highly dependent on the solvent, temperature, and the nature of protecting groups on the substrate.[3]

G cluster_0 Activation & Substitution reagent R-O-C(=NH)CCl₃ (Trichloroacetimidate) activated Activated Complex [R-O-C(=NH₂⁺)CCl₃]LA⁻ reagent->activated Coordination catalyst Lewis Acid (LA) e.g., TMSOTf product Product (R-Nu) activated->product Nucleophilic Attack (Sₙ1/Sₙ2) byproduct Byproduct (H₂NC(=O)CCl₃) activated->byproduct Leaving Group Departure nucleophile Nucleophile (Nu-H) e.g., Acceptor-OH nucleophile->activated

Caption: General mechanism of Lewis acid-catalyzed activation of a trichloroacetimidate.

Comparative Analysis in Key Synthetic Applications

A. Schmidt Glycosylation: The Gold Standard

The use of glycosyl trichloroacetimidates, known as the Schmidt Glycosylation, is one of the most powerful and versatile methods for the formation of glycosidic bonds.[2] The high reactivity allows these reactions to be performed under mild conditions, tolerating a wide range of functional groups.

Causality in Stereochemical Control: The stereochemical outcome of a Schmidt glycosylation is not arbitrary; it is a direct consequence of the chosen reaction conditions and substrate design.

  • Neighboring Group Participation: A participating protecting group (e.g., an acetate or benzoate) at the C-2 position of the glycosyl donor will reliably direct the formation of a 1,2-trans-glycosidic bond. The acyl group first attacks the activated anomeric center to form a cyclic oxonium ion intermediate, which then blocks the α-face, forcing the incoming nucleophile to attack from the β-face.

  • Solvent Effects: Non-participating solvents like dichloromethane favor Sₙ2-type reactions.[3] In contrast, more coordinating solvents like diethyl ether or acetonitrile can stabilize charged intermediates, potentially favoring an Sₙ1 pathway and influencing the α/β selectivity.[3]

  • Donor Reactivity (The "Armed/Disarmed" Principle): The electronic nature of the protecting groups on the sugar ring dramatically affects the reactivity of the donor. Electron-donating groups (e.g., benzyl ethers) create "armed" donors that are highly reactive. Electron-withdrawing groups (e.g., esters) create "disarmed" donors that are less reactive.[6] This principle is expertly exploited in one-pot oligosaccharide synthesis, where an armed donor will react in the presence of a disarmed donor.

Managing a Critical Side Reaction: A common pitfall in glycosylation reactions is the rearrangement of the trichloroacetimidate donor to the corresponding anomeric trichloroacetamide, a dead-end side product.[2] Isotopic labeling studies have unambiguously shown that this occurs via an intermolecular aglycon transfer mechanism, not an intramolecular rearrangement.[7] This insight is crucial for troubleshooting. To minimize this side reaction, one can employ the "inverse glycosylation procedure," where the donor is added slowly to a mixture of the acceptor and the acid catalyst, ensuring the activated donor is immediately consumed by the acceptor rather than another donor molecule.[7]

G start Prepare Reactants mix Mix Donor, Acceptor, & Molecular Sieves start->mix cool Cool to -40°C to -78°C mix->cool add_cat Add TMSOTf (cat.) via Syringe cool->add_cat react Stir until TLC shows consumption of donor add_cat->react quench Quench with Sat. NaHCO₃ react->quench workup Workup & Purification quench->workup end Isolated Product workup->end

Caption: Typical experimental workflow for a Schmidt Glycosylation reaction.

B. The Overman Rearrangement: Accessing Chiral Amines

The Overman rearrangement is a powerful thermal or catalyzed[1][1]-sigmatropic rearrangement of allylic trichloroacetimidates to form allylic trichloroacetamides.[5][8] This reaction is highly valued because it transfers chirality from an allylic alcohol to an allylic amine with high fidelity and can be used to construct sterically congested quaternary carbon centers.[9][10]

Mechanism and Rationale: The reaction proceeds through a highly ordered, six-membered chair-like transition state, similar to the Claisen rearrangement.[5][8] The formation of the very stable carbon-oxygen double bond in the resulting amide provides a strong thermodynamic driving force, making the reaction essentially irreversible.[8] Trichloroacetimidates are almost exclusively used for this transformation because their formation from allylic alcohols is efficient, and the subsequent rearrangement often proceeds under relatively mild thermal conditions or can be catalyzed by Pd(II) or Hg(II) salts.

G cluster_0 Overman Rearrangement imidate Allylic Trichloroacetimidate ts Chair-like Transition State imidate->ts Heat or Pd(II) cat. amide Allylic Trichloroacetamide ts->amide [3,3]-Sigmatropic Shift

Caption: Conceptual pathway of the Overman Rearrangement.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with explanations for each critical step.

Protocol 1: Synthesis of a Glycosyl Trichloroacetimidate Donor

This procedure outlines the formation of the activated glycosyl donor from a free hemiacetal.

  • Preparation: To a solution of the glycosyl hemiacetal (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.2 M), add trichloroacetonitrile (5.0 equiv).

    • Rationale: Anhydrous solvent is critical to prevent hydrolysis. A large excess of trichloroacetonitrile drives the reaction to completion.

  • Base Addition: Cool the solution to 0 °C and add 1,8-diazabicycloundec-7-ene (DBU) (0.1 equiv) dropwise.

    • Rationale: DBU is a strong, non-nucleophilic base that catalyzes the addition of the alcohol to the nitrile. A catalytic amount is sufficient.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting hemiacetal is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the residue directly by silica gel chromatography using a hexane/ethyl acetate gradient containing 0.5% triethylamine.

    • Rationale: The addition of triethylamine to the eluent neutralizes the silica gel, preventing the decomposition of the acid-sensitive trichloroacetimidate product on the column.

Protocol 2: Representative Schmidt Glycosylation

This protocol describes the coupling of a glycosyl donor with an acceptor.

  • Azeotropic Drying: The glycosyl donor (1.2 equiv) and glycosyl acceptor (1.0 equiv) are co-evaporated with anhydrous toluene (3x) and then dried under high vacuum for at least 1 hour. They are then dissolved in anhydrous DCM (to a final concentration of ~0.05 M) in a flame-dried flask containing activated 4 Å molecular sieves.

    • Rationale: Rigorous exclusion of water is the single most important factor for success.[2] Water can hydrolyze the donor or the activated intermediate, severely reducing the yield. Molecular sieves act as an in-situ scavenger for any trace moisture.

  • Cooling: Stir the mixture at room temperature for 30 minutes, then cool to the desired temperature (typically -40 °C to -78 °C) under an argon atmosphere.

    • Rationale: Low temperatures control the reaction rate and often improve stereoselectivity by favoring the more ordered Sₙ2 pathway.

  • Initiation: Add a stock solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) in DCM dropwise.

    • Rationale: TMSOTf is a powerful yet mild Lewis acid catalyst. It is highly moisture-sensitive and should be handled under inert conditions.

  • Reaction and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine, followed by dilution with DCM and washing with saturated aqueous NaHCO₃.

    • Rationale: The basic quench neutralizes the acid catalyst, stopping the reaction and preventing product degradation during workup.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by silica gel chromatography to afford the desired glycoside.

Conclusion and Future Outlook

While trichloroacetimidates remain the preeminent choice for a vast array of synthetic challenges due to their high reactivity and reliability, a nuanced understanding of their less-reactive dichloro- and monochloro- analogs provides the synthetic chemist with a tunable toolkit. The choice of reagent should be a deliberate one, guided by the specific reactivity of the substrates and the potential for side reactions. The principles of neighboring group participation, solvent effects, and judicious selection of protecting groups remain the cornerstones of achieving high stereoselectivity.

Future developments in this field will likely focus on expanding the scope of catalytic asymmetric variants, developing even milder activation conditions, and integrating these powerful reagents into automated synthesis platforms, further solidifying their indispensable role in the construction of complex molecules that impact human health and materials science.

References

  • Vertex AI Search. (2026).
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  • SURFACE at Syracuse University.
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  • PMC - PubMed Central. (2025). Approaches to stereoselective 1,1'-glycosylation. [Link]

  • Kinzy, W., & Schmidt, R. R. (1987). Application of the trichloroacetimidate method to the synthesis of glycopeptides of the mucin type containing a beta-D-Galp-(1----3)-D-GalpNAc unit.
  • ResearchGate. (n.d.).
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  • NROChemistry. (n.d.). Overman Rearrangement.

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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Amidine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on the mass spectrometric analysis of amidine formation. As researchers and drug development professionals, you understand the increasing importance of the amidine functional group in medicinal chemistry and natural product synthesis.[1][2] Its unique properties as a bioisostere for other functional groups and its role in bioactive compounds necessitate robust analytical methods for characterization and quantification.[3][4] Mass spectrometry (MS) stands as the premier technique for this purpose, offering unparalleled sensitivity and structural information.

This guide is designed to move beyond simple protocols. My goal is to provide you with the causal reasoning behind experimental choices, empowering you to develop and troubleshoot your own analytical methods. We will explore the nuances of ionization, the logic of fragmentation, and the rigor of quantification, ensuring that every protocol described is a self-validating system.

The Amidine Moiety: Analytical Challenges and Opportunities

The amidine functional group, with its R-C(=NR')-NR''R''' structure, presents a distinct set of challenges for mass spectrometric analysis. Its high basicity means it is readily protonated, making it an excellent candidate for electrospray ionization (ESI). However, this reactivity can also lead to in-source fragmentation or unexpected adduct formation if not properly controlled. Furthermore, the stability of the amidine bond can vary significantly based on its substitution pattern, influencing fragmentation pathways. Understanding these intrinsic properties is the first step toward designing a successful MS-based analytical strategy.

The primary goals when analyzing amidine formation are typically:

  • Confirmation of Synthesis: Verifying the molecular weight of the desired product.

  • Structural Elucidation: Confirming the connectivity of the molecule through fragmentation analysis.

  • Quantification: Measuring the concentration of the amidine-containing compound in complex matrices, such as reaction mixtures or biological fluids.

  • Purity Assessment: Identifying and characterizing any byproducts or unreacted starting materials.

High-resolution mass spectrometry (HRAMS) is invaluable for confirming elemental composition, while tandem mass spectrometry (MS/MS) is essential for structural elucidation and sensitive quantification.[5][6]

Ionization Techniques: A Comparative Analysis

The choice of ionization source is the most critical parameter in MS analysis. It dictates the form of the ion (e.g., [M+H]⁺, [M+Na]⁺) and the extent of initial fragmentation. For amidines, the selection is primarily between Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization (ESI)

ESI is the workhorse for amidine analysis due to its soft ionization nature, which typically generates intact protonated molecules ([M+H]⁺).[7] This is a direct consequence of the amidine's basicity.

  • Mechanism Rationale: In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase. Because amidines are strong bases, they readily accept a proton in the acidic mobile phases commonly used in liquid chromatography (LC), ensuring efficient ionization.

  • Best For:

    • Coupling with Liquid Chromatography (LC-MS) for analysis of complex mixtures.

    • Quantitative studies requiring high reproducibility and sensitivity.

    • Structural analysis of small molecules and peptides containing amidine groups.[4]

  • Causality in Practice: The observation of a dominant singly-charged ion ([M+H]⁺) is the expected and desired outcome. If you observe significant in-source fragmentation (fragments appearing in the MS1 spectrum), it is likely due to excessive voltages on the transfer optics (e.g., cone voltage, declustering potential).[7] Reducing these voltages should preserve the molecular ion. Conversely, if ionization is poor, ensure the mobile phase has a sufficient proton source (e.g., 0.1% formic acid) to facilitate protonation.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a solid-state technique where the analyte is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs and ionizes the matrix, which then transfers a proton to the analyte.

  • Mechanism Rationale: The matrix plays the crucial role of absorbing the laser energy and acting as the proton donor. The choice of matrix is therefore critical. For basic compounds like amidines, matrices like α-cyano-4-hydroxycinnamic acid (CHCA) are effective.

  • Best For:

    • High-throughput screening of reaction arrays.

    • Analysis of larger molecules where solubility in ESI-compatible solvents is an issue.

    • Imaging mass spectrometry to determine the spatial distribution of an amidine-containing drug in tissue.[8]

  • Causality in Practice: MALDI is generally less quantitative than ESI due to variations in crystal formation.[9] If you see poor signal or a wide distribution of adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺), the issue often lies with the sample preparation. Re-spotting the sample with a different matrix or using a different solvent system for co-crystallization can dramatically improve data quality.

Comparison of Ionization Techniques
FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Coupling Excellent for LC-MSPrimarily for direct analysis or MS imaging
Typical Ions [M+H]⁺, [M+Na]⁺[M+H]⁺, [M+Na]⁺, [M+K]⁺
Quantification Excellent, high precisionSemi-quantitative, susceptible to sample prep variability[9]
Throughput Lower (dependent on LC run time)Very high for plate-based screening
Key Variable Mobile phase composition, source voltagesMatrix selection, spotting technique
Common Use Case Quantitative bioanalysis, reaction monitoringHigh-throughput synthesis screening, tissue imaging

// Connections ReactionMixture -> Dilution [label="Initial Cleanup"]; Dilution -> Derivatization [label="Enhance Signal"]; Derivatization -> LC [style=dashed, label="If performed"]; Dilution -> LC [label="Direct Injection"]; LC -> Ionization [label="Eluent Transfer"]; Ionization -> MS1 [label="Ion Generation"]; MS1 -> MS2 [label="Precursor Selection"]; MS1 -> Confirmation; MS2 -> Structure; Structure -> Quant [label="MRM Method Dev."]; } } Caption: General workflow for the analysis of amidine-containing compounds.

Decoding Fragmentation Patterns

Tandem mass spectrometry (MS/MS) provides the "fingerprint" of a molecule. By isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we generate fragment ions that reveal its underlying structure. While amidines are structurally diverse, their fragmentation often follows predictable pathways analogous to amides.

A common and diagnostic fragmentation pathway for protonated amidines and related structures like α,β-unsaturated amides is the cleavage of the N-CO bond (or the equivalent C-N bond in the amidine core).[10][11] This cleavage is favored because it leads to the formation of a stable, resonance-stabilized acylium ion or a related cation.

Parent [label=<

RNHR' C || H₂N [M+H]⁺

];

Fragment1 [label=<

R-C≡NH⁺ Acylium-like ion

];

Fragment2 [label=<

H₂NR' Neutral Amine Loss

];

Parent -> Fragment1 [label=" C-N Bond Cleavage"]; Parent -> Fragment2 [style=invis]; // for layout } } Caption: A common fragmentation pathway for protonated amidines.

Experimental Protocol: Structural Confirmation via MS/MS

This protocol provides a self-validating system for confirming the structure of a newly synthesized amidine.

  • Sample Preparation:

    • Dissolve the purified compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of ~1 µg/mL. The formic acid ensures the analyte is protonated.

  • Infusion Analysis (Initial Assessment):

    • Directly infuse the sample into the ESI source at a low flow rate (5-10 µL/min).

    • Acquire a full scan (MS1) spectrum to identify the [M+H]⁺ ion. The presence of a single, dominant peak corresponding to the expected molecular weight validates the success of the synthesis at a basic level.

  • MS/MS Acquisition:

    • Set up a product ion scan experiment. In the instrument software, select the m/z of the [M+H]⁺ ion as the precursor.

    • Apply a ramp of collision energy (e.g., stepping from 10 to 40 eV). This is crucial because different bonds require different energies to fragment. A ramp ensures you capture all major fragments.

  • Data Interpretation (Self-Validation):

    • Analyze the resulting MS/MS spectrum.

    • Validation Check 1: Do the observed fragments correspond to logical losses from the parent molecule? For example, a loss of a substituent group or the neutral loss of an amine fragment is expected.[12]

    • Validation Check 2: Use the high-resolution data to calculate the elemental composition of the fragment ions. Do these compositions match the theoretical structures? This provides an extremely high degree of confidence.

    • Trustworthiness: If the fragments are unexpected or cannot be rationalized, it may indicate an incorrect structure or the presence of an isomer. This internal check is a hallmark of a trustworthy protocol.

Quantitative Analysis by LC-MS/MS

For drug development and reaction kinetics, quantifying the amidine is paramount. The gold standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

In MRM, the mass spectrometer is programmed to specifically monitor a transition from a precursor ion (the [M+H]⁺) to a specific fragment ion. This is a highly selective process, filtering out chemical noise and leading to excellent sensitivity and specificity.

Key Considerations for Method Development:
  • Chromatography: Reversed-phase chromatography is typically used. A C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid is a standard starting point. The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from other components.

  • MRM Transition Selection: The most intense and unique fragment ion from the MS/MS spectrum should be chosen for the MRM transition. Using at least two transitions per compound (a "quantifier" and a "qualifier") adds another layer of validation, ensuring the detected peak is indeed the target analyte.

  • Internal Standards: The use of a stable isotope-labeled (SIL) internal standard is the most robust way to ensure accuracy and precision. The SIL version of the analyte co-elutes but is chemically distinct by mass, allowing it to correct for variations in sample preparation, injection volume, and matrix effects. When a SIL standard is unavailable, a structurally similar analog can be used.

Data Summary: Example LC-MS/MS Parameters
ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for many small molecules.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with proton source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Ionization Mode ESI PositiveAmidine is basic and readily protonates.
MRM Transition 1 e.g., 250.1 -> 152.1Precursor ([M+H]⁺) -> Most intense fragment (Quantifier).
MRM Transition 2 e.g., 250.1 -> 124.1Precursor ([M+H]⁺) -> Second fragment (Qualifier).
Collision Energy Optimized per transitionEmpirically determined to maximize fragment intensity.
Dwell Time 50-100 msTime spent monitoring each transition; ensures sufficient data points across the peak.

Advanced Strategies: Derivatization

In some cases, particularly in complex biological matrices, the sensitivity or chromatographic retention of a small, polar amidine may be insufficient. Chemical derivatization can be employed to overcome these limitations.[13][14]

The strategy involves reacting the amidine with a reagent that imparts desirable properties, such as:

  • Increased Hydrophobicity: Improves retention on reversed-phase columns.

  • Enhanced Ionization Efficiency: Adds a permanently charged group or a more easily ionizable moiety.[8]

  • Directed Fragmentation: Introduces a specific chemical group that fragments in a predictable and sensitive manner during MS/MS.

For amidines, which are related to amines, derivatization reagents targeting primary or secondary amines can sometimes be adapted.[9][15][16] However, this must be approached with caution, as the reactivity of the amidine functional group is distinct. The choice of reagent and reaction conditions must be carefully optimized to ensure complete and specific derivatization without unwanted side reactions.

Conclusion

The mass spectrometric analysis of amidine formation is a powerful tool that, when approached with a foundational understanding of the underlying chemical principles, yields rich and reliable data. By carefully selecting the ionization method, systematically interpreting fragmentation data, and developing robust quantitative methods, researchers can confidently characterize these important molecules. The key to success lies not just in following a protocol, but in understanding the causality behind each step—a principle that ensures both expertise and trustworthiness in your results.

References

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A Tale of Two Imidates: A Comparative Guide to the Reactivity of Trichloroacetimidates and Methyl 2-Chloroacetimidate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in organic synthesis and drug development, the strategic activation of molecules is paramount. Imidates, a class of compounds characterized by the R-O-C(=NR')R'' functional group, have emerged as versatile intermediates. Within this family, trichloroacetimidates, particularly in the realm of glycosylation, have secured a position of prominence. This guide provides an in-depth comparison of the reactivity of these widely used glycosyl donors with a structurally related yet functionally distinct counterpart, methyl 2-chloroacetimidate hydrochloride. By examining their underlying mechanisms, synthetic applications, and the electronic factors governing their reactivity, we aim to provide a clear framework for their judicious application in complex synthetic endeavors.

The Powerhouse of Glycosylation: Trichloroacetimidates

Glycosyl trichloroacetimidates are highly reactive and versatile glycosyl donors that have become indispensable in the synthesis of complex oligosaccharides and glycoconjugates.[1][2] Their popularity stems from their ease of preparation from the corresponding hemiacetals and their activation under mild acidic conditions.[2]

The reactivity of a glycosyl trichloroacetimidate is primarily dictated by the powerful electron-withdrawing nature of the trichloromethyl group. This inductive effect significantly weakens the anomeric C-O bond of the sugar, rendering the anomeric carbon highly electrophilic and susceptible to nucleophilic attack by a glycosyl acceptor.

The general mechanism for a trichloroacetimidate-mediated glycosylation is initiated by the activation of the imidate nitrogen by a catalytic amount of a Lewis or Brønsted acid. This protonation or coordination enhances the leaving group ability of the trichloroacetamide moiety. The subsequent departure of the leaving group generates a highly reactive oxocarbenium ion intermediate, which is then attacked by the hydroxyl group of a glycosyl acceptor. The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the solvent, and the temperature.[3]

G cluster_activation Activation cluster_glycosylation Glycosylation Glycosyl_Donor Glycosyl Trichloroacetimidate Activated_Complex Activated Imidate Complex Glycosyl_Donor->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., TMSOTf, BF3·OEt2) Lewis_Acid->Activated_Complex Oxocarbenium Oxocarbenium Ion Intermediate Activated_Complex->Oxocarbenium Leaving Group Departure Byproduct Trichloroacetamide Activated_Complex->Byproduct Glycoside Glycosidic Bond Formation Oxocarbenium->Glycoside Acceptor Glycosyl Acceptor (R'-OH) Acceptor->Glycoside

Caption: General workflow for trichloroacetimidate-mediated glycosylation.

The high reactivity of glycosyl trichloroacetimidates allows for glycosylations to be carried out at low temperatures, which can be crucial for achieving high stereoselectivity.[3] However, this high reactivity can also lead to side reactions, such as the formation of anomeric trichloroacetamides.[1]

This compound: A Reagent for Heterocycle Synthesis

In contrast to the widespread use of trichloroacetimidates in glycosylation, this compound serves a different synthetic purpose. This reagent is primarily employed in the synthesis of various heterocyclic compounds. Its utility lies in its ability to act as a precursor to 2-chloroacetamidine, which can then undergo cyclization reactions with suitable substrates.

The synthesis of this compound is typically achieved through a Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[4] In this case, 2-chloroacetonitrile reacts with methanol in the presence of hydrogen chloride.

The reactivity of this compound is centered around the imidate functional group. While it can be protonated and activated, its primary role in reported applications is not as a leaving group activator for hydroxyl functions in the manner of trichloroacetimidates in glycosylation. Instead, it serves as a building block for constructing carbon-nitrogen frameworks.

A Comparative Analysis of Reactivity

A direct experimental comparison of the reactivity of trichloroethyl imidates (in the context of glycosyl donors) and this compound in the same reaction is not prevalent in the literature, as they are employed in fundamentally different synthetic transformations. However, a comparison of their inherent reactivity can be inferred from their chemical structures and the electronic effects of their substituents.

FeatureGlycosyl TrichloroacetimidateThis compound
Primary Application Glycosyl donor for oligosaccharide synthesisReagent for heterocycle synthesis
Key Reactive Moiety Anomeric carbon of the sugarImidate functional group
Driving Force for Reactivity Excellent leaving group ability of trichloroacetamide, stabilized by the electron-withdrawing CCl₃ group.Electrophilicity of the imidate carbon for nucleophilic attack and subsequent cyclization.
Typical Activator Catalytic Lewis or Brønsted acid.[5]Often used as the hydrochloride salt; can be neutralized to the free base for reaction.
Leaving Group TrichloroacetamideNot typically used in reactions where a leaving group is displaced from the oxygen-bearing carbon.

The critical difference in their reactivity and, consequently, their applications, can be attributed to two main factors:

  • The Nature of the Acyl Group: The trichloromethyl group (-CCl₃) is significantly more electron-withdrawing than the monochloromethyl group (-CH₂Cl). This has a profound impact on the leaving group ability of the corresponding acetamide. The three chlorine atoms in the trichloromethyl group effectively stabilize the negative charge on the nitrogen atom of the departing trichloroacetamide, making it an excellent leaving group.[6][7] In contrast, the single chlorine atom in the chloroacetyl group has a less pronounced electron-withdrawing effect, making chloroacetamide a poorer leaving group.

  • The Alkoxy Group: While both are imidates, the "trichloroethyl" in the commonly used glycosyl donors refers to the trichloroacetyl group attached to the imidate nitrogen, not an ethyl group on the oxygen. The oxygen is attached to the anomeric carbon of the sugar. In methyl 2-chloroacetimidate, the methoxy group is a simple alkyl group. The pKa of the conjugate acid of the leaving group is a key determinant of its ability to depart.[8] The highly electron-withdrawing nature of the sugar moiety in glycosyl trichloroacetimidates further enhances the reactivity at the anomeric center.

G cluster_TCA Glycosyl Trichloroacetimidate cluster_MCA Methyl 2-Chloroacetimidate TCA_structure R-O-C(=NH)-CCl₃ TCA_reactivity Excellent Leaving Group (Trichloroacetamide) Highly Reactive Glycosyl Donor TCA_structure->TCA_reactivity Strong -I effect of CCl₃ MCA_structure CH₃-O-C(=NH)-CH₂Cl MCA_reactivity Poorer Leaving Group (Chloroacetamide) Reagent for Heterocycle Synthesis MCA_structure->MCA_reactivity Weaker -I effect of CH₂Cl

Caption: Comparison of structural features and resulting reactivity.

Experimental Protocols

General Procedure for Glycosylation using a Trichloroacetimidate Donor

This protocol is a generalized representation and requires optimization for specific substrates.

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor and the glycosyl trichloroacetimidate donor (typically 1.2-1.5 equivalents).

  • Dissolve the solids in a dry, aprotic solvent (e.g., dichloromethane, toluene, or diethyl ether).

  • Add activated molecular sieves (3Å or 4Å) and stir the mixture at room temperature for 30-60 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C).

  • Add a catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂)) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a base (e.g., triethylamine or pyridine).

  • Allow the mixture to warm to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the molecular sieves.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired glycoside.

Synthesis of this compound (Pinner Reaction)

This protocol is based on the general principles of the Pinner reaction and should be performed with appropriate safety precautions due to the use of hydrogen chloride gas.

  • Cool a solution of 2-chloroacetonitrile in anhydrous methanol to 0 °C in a flask equipped with a gas inlet tube and a drying tube.

  • Bubble dry hydrogen chloride gas through the solution while maintaining the temperature at 0 °C.

  • Continue the addition of HCl until the reaction is complete (monitoring by IR for the disappearance of the nitrile peak or by NMR).

  • Stopper the flask and store it in a cold place to allow the product to crystallize.

  • Collect the crystalline this compound by filtration, wash with cold, dry diethyl ether, and dry under vacuum.

Conclusion

While both trichloroacetimidates (in the context of glycosylation) and this compound are valuable synthetic reagents, their reactivity profiles and applications are distinctly different. Glycosyl trichloroacetimidates are premier glycosyl donors, a role endowed by the exceptional leaving group ability of trichloroacetamide, which is a direct consequence of the strong electron-withdrawing nature of the trichloromethyl group. This high reactivity allows for the efficient construction of complex carbohydrates.

Conversely, this compound is a versatile building block for heterocyclic synthesis. Its reactivity is centered on the imidate functionality as a whole, rather than its ability to generate a potent leaving group. The less pronounced electron-withdrawing effect of the monochloromethyl group renders the corresponding chloroacetamide a significantly poorer leaving group, thus precluding its use in applications analogous to glycosyl trichloroacetimidates.

Understanding these fundamental differences in reactivity, rooted in the electronic properties of the molecules, is crucial for researchers and drug development professionals. It allows for the rational selection of reagents and the design of efficient and high-yielding synthetic routes for the construction of complex molecular architectures.

References

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A Senior Application Scientist's Guide to the Validation of a Quantitative NMR Method for Imidate Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of reaction products is paramount. In the synthesis of novel therapeutics, imidates are crucial intermediates and final products whose purity and concentration must be precisely determined.[1] This guide provides an in-depth, experience-driven approach to the validation of a quantitative Nuclear Magnetic Resonance (qNMR) method for imidate reaction products, presenting it as a robust, efficient, and often superior alternative to traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

The inherent quantitative nature of NMR spectroscopy lies in the direct proportionality between the observed signal response and the number of nuclei generating that signal.[2] This fundamental principle allows for the determination of a substance's concentration, often without the need for a specific reference standard of the analyte itself, a significant advantage in early-stage drug development when such standards may be scarce.[3][4]

This guide will walk you through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, tailored specifically for a qNMR assay of an imidate-containing active pharmaceutical ingredient (API).[5][6][7][8] We will explore the "why" behind each experimental choice, offering insights gleaned from years of practical application in the pharmaceutical industry.

The Power of qNMR: A Comparative Perspective

While HPLC has long been the workhorse for purity and assay determination in pharmaceutical quality control, qNMR is increasingly recognized as a compelling alternative.[9][10] Its advantages include speed, minimal sample preparation, and the ability to simultaneously quantify multiple components in a mixture, including impurities and residual solvents.[11]

Here's a comparative overview of key performance characteristics between a validated qNMR method and a typical HPLC-UV method for the assay of an imidate API.

Validation Parameter qNMR HPLC-UV Commentary
Specificity High; based on unique chemical shifts of protons.Can be challenging with co-eluting impurities.qNMR provides structural confirmation alongside quantification.
Linearity (R²) ≥ 0.999≥ 0.999Both methods can demonstrate excellent linearity.[12]
Range Wide, typically 1-100 mMDependent on detector saturationqNMR often has a broader linear dynamic range.[11]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods can achieve high accuracy when properly validated.
Precision (RSD%) ≤ 1.0%≤ 1.0%Both can be highly precise.
Robustness Less susceptible to minor variations in solvent composition.Highly sensitive to mobile phase composition and column temperature.qNMR methods tend to be more robust.[11]
Analysis Time ~5-10 minutes per sample~15-30 minutes per sampleqNMR is generally faster, especially when considering method development time.[3][13]

Visualizing the Validation Workflow

A well-structured validation protocol is a self-validating system. The following diagram illustrates the logical flow of the validation process for our qNMR method.

qNMR Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Select Analyte & IS Signals Select Analyte & IS Signals Optimize Acquisition Parameters Optimize Acquisition Parameters Select Analyte & IS Signals->Optimize Acquisition Parameters Initial Feasibility Specificity Specificity Optimize Acquisition Parameters->Specificity Proceed to Validation Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: A flowchart of the qNMR method validation process.

A Step-by-Step Protocol for qNMR Method Validation

This protocol outlines the validation of a ¹H-qNMR method for the assay of a fictional imidate API, "Imidate-X," using maleic acid as an internal standard (IS).

Specificity

Causality: The first step is to ensure that the signals chosen for quantification (one for Imidate-X and one for the IS) are unique and free from interference from impurities, degradation products, or residual solvents.

Protocol:

  • Prepare a solution of Imidate-X at the target concentration in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Prepare a solution of the internal standard (maleic acid) in the same solvent.

  • Prepare a mixture of Imidate-X and the internal standard.

  • Spike the mixture with known impurities and potential degradation products.

  • Acquire ¹H-NMR spectra for all samples.

  • Verification: Confirm that the selected signals for Imidate-X and the IS are well-resolved from all other signals in the spiked sample.

Linearity and Range

Causality: This parameter verifies that the method provides results that are directly proportional to the concentration of the analyte over a specified range. This is crucial for ensuring consistent accuracy across different sample concentrations.[5]

Protocol:

  • Prepare a stock solution of Imidate-X and a stock solution of the internal standard at known concentrations.

  • Prepare a series of at least five calibration standards by varying the concentration of Imidate-X while keeping the concentration of the IS constant. The range should typically span 80-120% of the target assay concentration.[6]

  • Acquire and process the ¹H-NMR spectra for each standard.

  • Calculate the molar ratio of Imidate-X to the IS for each standard.

  • Verification: Plot the calculated molar ratio against the known concentration of Imidate-X. The relationship should be linear with a coefficient of determination (R²) ≥ 0.999.

Accuracy

Causality: Accuracy demonstrates the closeness of the results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations.[5]

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of Imidate-X and the IS.

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples using the qNMR method.

  • Verification: Calculate the percentage recovery for each sample. The mean recovery should be within 98.0-102.0%.

Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[5]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of Imidate-X at 100% of the target concentration with the IS.

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

    • Verification: Calculate the relative standard deviation (RSD) of the results. The RSD should be ≤ 1.0%.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Verification: Compare the results from the two sets of experiments. The RSD between the two sets should be ≤ 2.0%.

Robustness

Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]

Protocol:

  • Introduce small, deliberate variations to the qNMR acquisition parameters, such as:

    • Relaxation delay (D1) (e.g., ± 20%)

    • Number of scans (e.g., ± 50%)

  • Analyze a sample of Imidate-X under each of these varied conditions.

  • Verification: The results obtained under the varied conditions should not significantly differ from the results obtained under the normal conditions.

Visualizing the Analyte and Internal Standard

The choice of signals for quantification is critical. For our example, Imidate-X, we would select a well-resolved proton signal that is unique to the molecule. Maleic acid is a suitable internal standard as its vinylic protons produce a sharp singlet in a region of the spectrum that is typically free of other signals.[14]

Imidate-X and Internal Standard cluster_Imidate Imidate-X cluster_IS Internal Standard (Maleic Acid) Imidate IS_label Quantifiable Protons (Vinylic-H) Imidate_label Quantifiable Proton (e.g., Ar-H) IS

Caption: Representative structures of Imidate-X and the internal standard, maleic acid, highlighting the protons used for quantification. (Note: Placeholder images are used; in a real-world application, the chemical structures would be depicted.)

Conclusion

The validation of a qNMR method, when executed with scientific rigor, provides a powerful tool for the quantitative analysis of imidate reaction products.[9][11] This guide has outlined a comprehensive, yet adaptable, framework grounded in ICH guidelines and practical experience. By understanding the causality behind each validation parameter and adhering to a structured protocol, researchers and drug development professionals can confidently implement qNMR as a primary method for assay and purity determination, accelerating the development of new medicines.[14][15]

References

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]

  • Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-40. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Chemical Education, 91(11), 1955-1961. [Link]

  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University. [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(11), 1047-1057. [Link]

  • Al-Majid, A. M., et al. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Molecules, 28(8), 3321. [Link]

  • Ueda, K. (2018). [The Applications of qNMR in Drug Quality Control]. Yakugaku Zasshi, 138(9), 1131-1136. [Link]

  • Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 795. [Link]

  • Basran, J., et al. (2001). Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. The Biochemical journal, 358(Pt 2), 343–351. [Link]

  • Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]

  • Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(4), 431-440. [Link]

  • Ghorai, M. K., & Tiwari, D. P. (2019). Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry, 17(21), 5253-5275. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. An example of a graph showing the % imidate aromatic peaks by 1H NMR... [Link]

  • Almac Group. QNMR – a modern alternative to HPLC. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Urbańczyk, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical chemistry, 94(33), 11569–11576. [Link]

  • Regis Technologies, Inc. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • Pharma Tech. (2024, October 31). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Bruker. The Use of Quantitative NMR in Drug Discovery. [Link]

  • Grimm, F., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [Link]

Sources

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